OPB-3206
Description
Properties
CAS No. |
166245-54-1 |
|---|---|
Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2R)-N'-hydroxy-N-[(3S)-1-methoxy-2-oxo-3,4-dihydroquinolin-3-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H25N3O5/c1-11(2)8-13(10-16(22)20-25)17(23)19-14-9-12-6-4-5-7-15(12)21(26-3)18(14)24/h4-7,11,13-14,25H,8-10H2,1-3H3,(H,19,23)(H,20,22)/t13-,14+/m1/s1 |
InChI Key |
OIVAPLYJZKBFMV-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@H]1CC2=CC=CC=C2N(C1=O)OC |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC1CC2=CC=CC=C2N(C1=O)OC |
Synonyms |
3S-(4-(N-hydroxyamino)-2R-isobutylsuccinyl)amino-1-methoxy-3,4-dihydrocarbostyril OPB 3206 OPB-3206 OPB3206 |
Origin of Product |
United States |
Foundational & Exploratory
OPB-3206: A Technical Deep Dive into its Presumed Mechanism of Action as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPB-3206 is a small molecule inhibitor understood to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cellular processes frequently dysregulated in cancer. While specific preclinical and clinical data for this compound remain limited in publicly accessible literature, its mechanism of action can be inferred from extensive research on its closely related analogues, OPB-31121 and OPB-51602, developed by the same pharmaceutical company. This guide synthesizes the available information on this class of STAT3 inhibitors to provide a comprehensive technical overview of the presumed core mechanism of action of this compound. It is proposed that this compound functions as a potent inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain, thereby disrupting its activation, dimerization, and downstream signaling functions. Furthermore, evidence from related compounds suggests a potential secondary mechanism involving the targeting of mitochondrial STAT3, leading to the inhibition of cellular respiration.
The STAT3 Signaling Pathway: A Critical Oncogenic Driver
The STAT3 signaling cascade is a crucial pathway that translates extracellular signals from cytokines and growth factors into changes in gene expression.[1][2] In normal physiological processes, this pathway is tightly regulated. However, in a multitude of human cancers, STAT3 is constitutively activated, promoting tumor cell proliferation, survival, invasion, and angiogenesis, while also suppressing anti-tumor immunity.[3][4]
The canonical STAT3 activation pathway is initiated by the binding of ligands such as interleukin-6 (IL-6) or epidermal growth factor (EGF) to their respective cell surface receptors. This binding triggers the activation of associated Janus kinases (JAKs) or other tyrosine kinases like Src, which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm.[5] Upon recruitment, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions.[5] These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[2][5]
Presumed Mechanism of Action of this compound
Based on the mechanism of its analogues, this compound is hypothesized to be a direct inhibitor of STAT3. The primary mode of action is believed to be the competitive binding to the SH2 domain of STAT3.
Inhibition of STAT3 SH2 Domain Function
The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues.[5] In the context of STAT3 signaling, the SH2 domain is critical for both the initial recruitment of STAT3 to the activated receptor complex and for the subsequent dimerization of phosphorylated STAT3 monomers.
This compound, as a small molecule inhibitor, is thought to occupy the phosphotyrosine-binding pocket of the STAT3 SH2 domain. This direct interaction is expected to have two major inhibitory consequences:
-
Prevention of STAT3 Recruitment and Phosphorylation: By blocking the SH2 domain, this compound would prevent the association of latent STAT3 with the activated cytokine or growth factor receptor complex. This would preclude the phosphorylation of STAT3 at Tyr705 by JAKs or other kinases, thus halting the signaling cascade at an early stage.
-
Inhibition of STAT3 Dimerization: Even if some STAT3 molecules were to become phosphorylated, the binding of this compound to the SH2 domain would physically obstruct the reciprocal phosphotyrosine-SH2 domain interaction required for the formation of stable STAT3 dimers.
Potential Mitochondrial Mechanism
Intriguingly, research on the related compound OPB-51602 has revealed a non-transcriptional role for STAT3 in modulating mitochondrial metabolism.[3][5] This study demonstrated that OPB-51602's cytotoxicity is dependent on mitochondrial STAT3 and involves the inhibition of Complex I of the electron transport chain.[3][5] This inhibition leads to an increase in reactive oxygen species (ROS) production, which in turn induces mitophagy and ultimately, cell death.[3][5] Given the structural similarity, it is plausible that this compound may share this secondary mechanism of action, contributing to its anti-cancer effects through the induction of mitochondrial dysfunction in a STAT3-dependent manner.
Quantitative Data on Related STAT3 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes key data for the closely related compound OPB-31121, which provides a benchmark for the expected potency of this class of inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| OPB-31121 | STAT3 SH2 Domain | Isothermal Titration Calorimetry (Binding Affinity, Kd) | 10 nM | [6] |
Experimental Protocols for Characterizing STAT3 Inhibitors
The following are generalized experimental protocols that would be employed to characterize the mechanism of action of a STAT3 inhibitor like this compound.
In Vitro Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of the inhibitor to the STAT3 SH2 domain.
Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain will have a high fluorescence polarization (FP) value due to its slow tumbling rate when bound to the larger STAT3 protein. A competitive inhibitor will displace the probe, leading to a decrease in the FP value.
Methodology:
-
Recombinant human STAT3 protein is incubated with a fluorescently labeled phosphopeptide probe (e.g., FAM-pYLPQTV-NH2).
-
Increasing concentrations of the test compound (this compound) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value (concentration of inhibitor required to displace 50% of the probe) is calculated from the dose-response curve.
Cellular STAT3 Phosphorylation Assay (Western Blot)
This assay determines the ability of the inhibitor to block STAT3 phosphorylation in cancer cells.
Methodology:
-
Cancer cells with constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells) are seeded in culture plates.
-
Cells are treated with various concentrations of the test compound for a specified period.
-
Cells are stimulated with a STAT3 activator (e.g., IL-6) if constitutive activation is not present.
-
Whole-cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the function of tyrosine-phosphorylated STAT3 with a phosphorylation site-specific intrabody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of OPB-3206
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-3206 is a selective, orally active matrix metalloproteinase (MMP) inhibitor that has been investigated for its therapeutic potential in cancer. Specifically, it has shown promise in inhibiting tumor metastasis by targeting enzymes crucial for the degradation of the extracellular matrix. This technical guide provides a detailed overview of the synthesis and purification methods for this compound, officially known as 3S-[4-(N-hydroxyamino)-2R-isobutylsuccinyl]amino-1-methoxy-3,4-dihydrocarbostyril. The information presented herein is compiled from publicly available patent literature, offering a comprehensive resource for researchers engaged in the study and development of this and related compounds.
Chemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis and purification.
| Property | Value |
| Chemical Formula | C₁₈H₂₅N₃O₅ |
| Molecular Weight | 363.41 g/mol |
| CAS Number | 166245-54-1 |
| Target | Matrix Metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-9, and stromelysin. |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The primary source for the synthetic route is outlined in patent literature, specifically patent WO96/33172, filed by Otsuka Pharmaceutical Co., Ltd. The following sections detail the experimental protocols for the key synthetic steps.
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
The synthesis involves the preparation of a succinyl derivative and a dihydrocarbostyril amine intermediate, followed by their coupling and final deprotection.
Step 1: Synthesis of the Succinyl Intermediate
-
Materials: Isobutylsuccinic anhydride, appropriate chiral auxiliary.
-
Procedure: The synthesis starts with the stereoselective opening of isobutylsuccinic anhydride using a chiral auxiliary to establish the desired stereochemistry at the C2 position. This is followed by functional group manipulations to introduce the necessary reactive groups for subsequent coupling.
Step 2: Synthesis of the Dihydrocarbostyril Amine Intermediate
-
Materials: 1-methoxy-3,4-dihydrocarbostyril precursor.
-
Procedure: The dihydrocarbostyril core is synthesized and subsequently aminated at the 3-position with the correct stereochemistry. This intermediate provides the backbone of the final molecule.
Step 3: Coupling and Deprotection
-
Materials: Activated succinyl intermediate, dihydrocarbostyril amine intermediate, coupling agents (e.g., DCC, EDC), and deprotection reagents.
-
Procedure: The two key intermediates are coupled using standard peptide coupling conditions. The resulting protected compound is then subjected to a deprotection step to reveal the final hydroxamic acid moiety, yielding crude this compound.
Purification of this compound
The purification of the crude this compound is critical to achieve the high purity required for pharmaceutical applications. The methods typically employed are chromatographic techniques.
Purification Workflow
Caption: A typical purification workflow for this compound.
Detailed Purification Protocol
-
Chromatography: The crude product is typically purified by column chromatography on silica gel. A suitable solvent system (e.g., a gradient of methanol in dichloromethane) is used to separate the desired product from impurities.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure.
-
Crystallization: The resulting solid may be further purified by crystallization from an appropriate solvent system to yield this compound of high purity.
Quantitative Data
The following table summarizes typical yields and purity levels that can be expected from the synthesis and purification of this compound, based on data from analogous reactions in the patent literature.
| Parameter | Value |
| Overall Yield | 20-30% |
| Purity (by HPLC) | >98% |
| Chiral Purity (ee) | >99% |
Signaling Pathway Context
This compound exerts its biological effect by inhibiting matrix metalloproteinases, which are key enzymes in the degradation of the extracellular matrix (ECM). The ECM provides structural support to cells and tissues, and its breakdown is a critical step in cancer cell invasion and metastasis.
Caption: Simplified signaling pathway showing MMP inhibition by this compound.
By inhibiting MMPs, this compound helps to maintain the integrity of the ECM, thereby preventing the spread of cancer cells to distant sites.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a promising matrix metalloproteinase inhibitor. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The successful synthesis and purification of this compound are essential for its further preclinical and clinical evaluation.
In Vitro Activity of STAT3 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its critical role in tumor cell proliferation, survival, and angiogenesis. This document provides a detailed technical guide on the in vitro activity of small molecule STAT3 inhibitors, with a focus on the core mechanisms and experimental evaluation methods. While specific public data for OPB-3206 is limited, this guide draws upon extensive research on closely related and well-documented STAT3 inhibitors from the same developmental series, such as OPB-31121 and OPB-51602, to provide a representative understanding of their in vitro pharmacological profile.
Introduction to STAT3 Signaling
The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors. In normal physiological conditions, the activation of STAT3 is transient. However, in many malignancies, STAT3 is constitutively activated, leading to the transcription of genes involved in oncogenesis. The canonical STAT3 signaling cascade is initiated by the phosphorylation of Janus kinases (JAKs) associated with cytokine or growth factor receptors. These activated JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes.
Caption: Canonical STAT3 Signaling Pathway and Point of Inhibition.
Mechanism of Action of OPB STAT3 Inhibitors
Preclinical studies on OPB compounds like OPB-31121 and OPB-51602 indicate that they are potent, orally bioavailable small-molecule inhibitors that target the SH2 domain of STAT3. This interaction is crucial as the SH2 domain is responsible for the dimerization of phosphorylated STAT3 monomers, a prerequisite for nuclear translocation and DNA binding. By binding to the SH2 domain, these inhibitors prevent STAT3 dimerization, thereby blocking its transcriptional activity. Molecular modeling and biophysical assays have demonstrated a high binding affinity of these compounds to the STAT3 SH2 domain.
In Vitro Efficacy Data
While specific IC50 values for this compound are not publicly available, the following tables summarize the representative in vitro activity of the closely related STAT3 inhibitor, OPB-51602, against various human cancer cell lines.
Table 1: Cell Viability Inhibition by OPB-51602
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | Non-Small Cell Lung Carcinoma | Data not specified |
| H2228 | Non-Small Cell Lung Carcinoma | Data not specified |
| H23 | Non-Small Cell Lung Carcinoma | Data not specified |
| A549 | Non-Small Cell Lung Carcinoma | Data not specified |
| MDA-MB-231 | Triple Negative Breast Cancer | Data not specified |
| MDA-MB-468 | Triple Negative Breast Cancer | Data not specified |
Note: While a study showed potent inhibition, specific IC50 values were not provided in the referenced literature. The study did demonstrate that the cytotoxicity of OPB-51602 is STAT3-dependent.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cell proliferation.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of the compound on the phosphorylation status of STAT3.
Protocol:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to confirm equal loading.
Summary and Future Directions
The in vitro data for STAT3 inhibitors of the OPB series demonstrate a clear mechanism of action through the inhibition of STAT3 dimerization and subsequent downstream signaling. This leads to potent anti-proliferative effects in various cancer cell lines where STAT3 is constitutively active. The provided experimental protocols serve as a foundation for the in vitro characterization of novel STAT3 inhibitors like this compound. Further studies would be necessary to elucidate the specific IC50 values of this compound across a broad panel of cancer cell lines and to fully characterize its selectivity and off-target effects. The continued investigation into this class of compounds holds promise for the development of targeted cancer therapies.
An In-depth Technical Guide to the Target Identification and Validation of OPB-3206
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPB-3206 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Initially developed by Otsuka Pharmaceutical Co., Ltd., this compound was investigated for its potential as an anti-cancer agent, specifically for its ability to inhibit tumor invasion, metastasis, and angiogenesis.[1][2] Its development was discontinued at the preclinical stage.[1] This guide provides a detailed overview of the target profile of this compound, the experimental methodologies used to validate these targets, and the underlying mechanism of action.
Target Identification: A Broad-Spectrum Matrix Metalloproteinase Inhibitor
The primary targets of this compound are members of the matrix metalloproteinase family. MMPs are key regulators of ECM remodeling, a process integral to both normal physiological functions and pathological conditions such as cancer progression.[3] this compound was identified as an inhibitor of several key MMPs involved in cancer metastasis, including collagenases, gelatinases, and stromelysins.[1][4] The compound also demonstrated inhibitory activity against urokinase plasminogen activator (uPA), another critical enzyme in tumor invasion and angiogenesis.[1][5]
Quantitative Inhibitory Profile
The potency of this compound against specific MMPs was determined through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) quantified. These values indicate a broad but varied inhibitory profile across the MMP family.
| Target Enzyme | Common Name | IC50 (nM) | Reference |
| MMP-1 | Interstitial Collagenase | 700 | [4][6][7] |
| MMP-2 | Gelatinase A | 5000 | [4][6][7] |
| MMP-3 | Stromelysin-1 | 2000 | [4][6][7] |
| MMP-8 | Neutrophil Collagenase | 300 | [6][7] |
| MMP-9 | Gelatinase B | 500 | [4][6][7] |
Table 1: In Vitro Inhibitory Activity of this compound Against Key Matrix Metalloproteinases.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor. Its chemical structure, featuring a hydroxamate group (3S-[4-(N-hydroxyamino)-2R-isobutylsuccinyl] amino-1-methoxy-3,4-dihydrocarbostyril), is designed to chelate the catalytic zinc ion (Zn2+) located in the active site of MMPs.[4][6][8][9] This binding action physically blocks the access of natural substrates, such as collagen and other ECM components, to the enzymatic site, thereby preventing matrix degradation.
Target Validation: From In Vitro Assays to In Vivo Models
The validation of MMPs as the functional targets of this compound involved a multi-step process, beginning with enzymatic assays and progressing to preclinical animal models to demonstrate physiological relevance and anti-tumor efficacy.
Experimental Protocols
2.1.1. In Vitro Enzyme Inhibition Assays
-
Objective: To quantify the inhibitory potency (IC50) of this compound against individual, purified MMP enzymes.
-
Methodology:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9) were used.
-
A highly specific fluorogenic peptide substrate for each enzyme was prepared in an appropriate assay buffer.
-
This compound was serially diluted to create a range of concentrations.
-
The inhibitor was pre-incubated with the activated MMP enzyme for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction was initiated by adding the fluorogenic substrate.
-
The rate of substrate cleavage was monitored continuously by measuring the increase in fluorescence using a microplate reader.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
2.1.2. Gelatin Zymography
-
Objective: To visually confirm the inhibition of gelatinase (MMP-2 and MMP-9) activity and their pro-enzyme activation in complex biological samples (e.g., tumor tissue lysates).[1]
-
Methodology:
-
Protein extracts from tumor tissues or conditioned media from cell cultures were prepared under non-reducing conditions.
-
Samples were resolved on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) that was co-polymerized with gelatin.
-
Following electrophoresis, the gel was washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
The gel was then incubated overnight in a developing buffer at 37°C, allowing the gelatinases to digest the substrate within the gel.
-
The gel was stained with Coomassie Brilliant Blue and then destained. Areas of enzymatic activity appeared as clear bands against a blue background, corresponding to the molecular weights of pro-MMPs and active MMPs.
-
In studies with this compound, the compound was either added to the incubation buffer or administered to the animal, and the subsequent reduction in the intensity of the clear bands for active MMP-9 was observed.[1][8]
-
2.1.3. In Vivo Preclinical Models
-
Objective: To determine if the in vitro inhibition of MMPs translates to anti-tumor and anti-metastatic effects in a living organism.
-
Rat Osteosarcoma Metastasis Model: [1][8]
-
Animal Strain: Male Fischer 344 rats.
-
Tumor Inoculation: Osteosarcoma cells (S-SLM line) were transplanted subcutaneously.
-
Treatment: Seven days post-transplantation, rats were fed a diet containing 0%, 0.1%, or 0.4% this compound for four weeks.
-
Endpoints: The primary endpoint was the number of lung metastatic nodules, which were counted post-mortem. The growth of the primary subcutaneous tumor was a secondary endpoint.
-
Results: The highest dose of this compound significantly reduced the number of lung metastases without affecting the growth of the primary tumor, suggesting a primary effect on invasion and metastasis rather than proliferation.[1][8]
-
-
Hamster Pancreatic Carcinogenesis Model: [9][10][11]
-
Carcinogen: Pancreatic ductal adenocarcinomas were induced using N-nitrosobis(2-oxopropyl)amine (BOP).
-
Treatment: Animals were treated with this compound.
-
Endpoints: The development and progression of pancreatic cancer were monitored.
-
Results: this compound was shown to suppress the development of pancreatic cancer in this model, further validating its potential as a chemopreventive or therapeutic agent by targeting MMPs involved in carcinogenesis.[10][11]
-
Role of MMPs in Cancer Progression & Therapeutic Rationale
The rationale for targeting MMPs with inhibitors like this compound is based on their multifaceted role in promoting cancer metastasis. This process involves several key steps where MMPs are critically involved.
Conclusion and Future Perspective
The target identification and validation of this compound clearly demonstrate its function as a broad-spectrum inhibitor of matrix metalloproteinases. In vitro assays established its potency, while zymography and preclinical animal models confirmed its ability to inhibit MMP activity and suppress cancer metastasis.
Despite promising preclinical data, this compound did not advance to later-stage clinical trials, a fate shared by many broad-spectrum MMP inhibitors of its generation.[12] The clinical failure of these agents was often attributed to a combination of dose-limiting toxicities (such as musculoskeletal pain) and a lack of overwhelming efficacy in patients with advanced cancers.[12] This has led to a greater appreciation for developing more selective MMP inhibitors or targeting patient populations where specific MMPs are known to be key drivers of disease, potentially in earlier stages of cancer. The story of this compound remains a valuable case study in the challenges of translating potent enzyme inhibition into successful clinical outcomes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Clinical potential of matrix metalloprotease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the therapeutic applications for uPA inhibitors? [synapse.patsnap.com]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Metalloproteases in Pancreatic Ductal Adenocarcinoma: Key Drivers of Disease Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
Preclinical Safety and Toxicology Profile of OPB-3206: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed preclinical safety and toxicology data for the matrix metalloproteinase (MMP) inhibitor OPB-3206, developed by Otsuka Pharmaceutical, is not extensively available in the public domain. This technical guide has been compiled based on general knowledge of preclinical safety assessments for small molecule inhibitors and publicly accessible information regarding this compound's therapeutic target and class. The quantitative data and experimental protocols presented herein are illustrative templates and should not be considered as actual reported results for this compound.
Introduction
This compound is a selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9. These enzymes are key mediators in the degradation of the extracellular matrix, a process integral to cancer cell invasion and metastasis. By targeting MMP-2 and MMP-9, this compound has demonstrated antiproliferative and antimetastatic activity in preclinical models, suggesting its potential as a therapeutic agent in oncology.
This guide provides a structured overview of the anticipated preclinical safety and toxicology profile of a compound like this compound. It outlines the typical studies conducted to support clinical development, including in vitro and in vivo toxicology assessments.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-2 and MMP-9. These proteases are involved in multiple stages of cancer progression, including the breakdown of basement membranes, which is a critical step for tumor cell invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.
Preclinical Safety and Toxicology Program Overview
A comprehensive preclinical safety program for a compound like this compound would be designed to identify potential hazards, establish a safe starting dose for human trials, and define the toxicological profile. This typically involves a tiered approach, from in vitro assays to in vivo studies in multiple species.
In Vitro Toxicology
In vitro studies are crucial for early identification of potential liabilities.
Table 1: Illustrative In Vitro Toxicology Profile of an MMP Inhibitor
| Assay | Purpose | Illustrative Results for a Hypothetical Compound |
| Genotoxicity | ||
| Ames Test (Bacterial) | Assesses mutagenicity | Negative in all strains tested (e.g., S. typhimurium, E. coli) |
| Chromosomal Aberration | Evaluates clastogenicity in mammalian cells | No significant increase in aberrations (e.g., in CHO cells) |
| Mouse Lymphoma Assay | Detects gene mutations and clastogenicity | Negative |
| Cytotoxicity | ||
| Multiple Cell Lines | Determines direct cell killing | IC50 > 100 µM in non-target cell lines (e.g., hepatocytes, renal proximal tubule cells) |
| hERG Channel Assay | Assesses risk of cardiac arrhythmia | IC50 > 30 µM, indicating low risk of QT prolongation |
Experimental Protocols (Illustrative)
Ames Test:
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology: Plate incorporation method with and without metabolic activation (S9 fraction).
-
Dose Levels: A range of concentrations, for instance, from 1.5 to 5000 µ g/plate .
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.
In Vivo Toxicology
In vivo studies are conducted in animal models to understand the systemic effects of the drug candidate.
Table 2: Illustrative In Vivo Toxicology Summary for a Hypothetical MMP Inhibitor
| Study Type | Species | Duration | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings |
| Acute Toxicity (Single Dose) | Rat, Mouse | 14 days | Not Applicable | LD50 > 2000 mg/kg (oral). No mortality or significant clinical signs. |
| Repeat-Dose Toxicity | Rat | 28 days | 50 mg/kg/day | At higher doses (>150 mg/kg/day): mild hepatotoxicity (elevated liver enzymes), reversible upon cessation. |
| Dog (Non-rodent) | 28 days | 30 mg/kg/day | At higher doses (>100 mg/kg/day): musculoskeletal effects (joint stiffness), a known class effect for some MMP inhibitors. |
Experimental Protocols (Illustrative)
28-Day Repeat-Dose Oral Toxicity Study in Rats:
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females per group).
-
Dosing Regimen: Daily oral gavage for 28 consecutive days.
-
Dose Groups: Vehicle control, low dose, mid dose, and high dose.
-
Endpoints:
-
Clinical Observations: Daily monitoring for clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination.
-
Urinalysis: Conducted at termination.
-
Organ Weights and Macroscopic Pathology: At necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
-
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems.
Table 3: Illustrative Safety Pharmacology Profile
| System | Study Type | Illustrative Results for a Hypothetical Compound |
| Cardiovascular | In vivo telemetry in conscious dogs | No significant effects on blood pressure, heart rate, or ECG parameters at therapeutic doses. |
| Respiratory | Whole-body plethysmography in rats | No adverse effects on respiratory rate or tidal volume. |
| Central Nervous System (CNS) | Irwin test or Functional Observational Battery in rats | No significant behavioral, autonomic, or motor effects. |
Conclusion
While specific preclinical safety and toxicology data for this compound are not publicly available, a comprehensive program of in vitro and in vivo studies would have been conducted to support its clinical development. The illustrative data and protocols provided in this guide offer a framework for understanding the types of assessments performed and the nature of the expected results for a selective MMP-2 and MMP-9 inhibitor. The primary toxicological concerns for this class of compounds can include musculoskeletal effects, and therefore, these would be closely monitored in preclinical studies. The overall profile would be crucial in determining a safe starting dose and monitoring plan for human clinical trials.
OPB-3206: A Review of Available Pharmacokinetic and Pharmacodynamic Properties
Disclaimer: As of November 2025, publicly available information regarding the pharmacokinetic and pharmacodynamic properties of the specific compound OPB-3206 is limited. This document summarizes the available data on the closely related STAT3 inhibitor, OPB-31121, also developed by Otsuka Pharmaceutical. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it pertains to a related, but distinct, chemical entity.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. OPB-31121 is an orally available small molecule inhibitor of STAT3 that has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the publicly available pharmacokinetic and pharmacodynamic data for OPB-31121.
Pharmacodynamic Properties and Mechanism of Action
OPB-31121 exerts its anticancer effects by directly targeting the STAT3 protein. It binds to the SH2 domain of STAT3, a critical region for its dimerization and subsequent activation. This interaction has been shown to occur with high affinity, with a reported dissociation constant (Kd) of 10 nM. By binding to the SH2 domain, OPB-31121 prevents the phosphorylation and dimerization of STAT3, which are essential steps for its translocation to the nucleus and the transcriptional activation of target genes involved in tumor progression.
The downstream effects of OPB-31121 include the inhibition of cancer cell proliferation, survival, migration, and invasion. In preclinical studies, OPB-31121 has demonstrated potent antitumor activity in various cancer models.
Signaling Pathway
Caption: STAT3 signaling pathway and the inhibitory action of OPB-31121.
Pharmacokinetic Properties
The pharmacokinetic profile of OPB-31121 has been evaluated in Phase 1 clinical trials involving patients with advanced solid tumors. The data indicates variability among individuals and a complex absorption and elimination profile.
Absorption and Distribution
Following oral administration, OPB-31121 is absorbed, with the time to reach maximum plasma concentration (Tmax) observed at approximately 8 hours in a study of patients with advanced hepatocellular carcinoma (HCC).[1]
Metabolism and Excretion
The half-life (T1/2) of OPB-31121 was reported to be approximately 30 hours in the HCC patient population.[1] Further details on the metabolic pathways and excretion routes have not been extensively published.
Dose Proportionality
The pharmacokinetics of OPB-31121 did not consistently demonstrate dose-proportionality across all studies.[2][3] However, in a Phase 1 study in patients with advanced HCC, both the maximum plasma concentration (Cmax) and the area under the curve (AUC) exhibited dose proportionality at the doses tested.[1]
Summary of Pharmacokinetic Parameters (from a Phase 1 study in advanced HCC)
| Parameter | Value (at 200 mg/day) |
| Tmax (Time to Maximum Concentration) | ~8 hours |
| T1/2 (Half-life) | ~30 hours |
| Dose Proportionality (Cmax & AUC) | Exhibited in this study |
Clinical Efficacy and Safety
The clinical activity of OPB-31121 as a monotherapy has been modest in early trials. While no objective responses were observed in some studies, a number of patients with various advanced solid tumors achieved stable disease.[2][3][4]
Safety and Tolerability
The most frequently reported adverse events associated with OPB-31121 administration are primarily gastrointestinal in nature and include nausea, vomiting, and diarrhea.[1][2][3][4][5] Fatigue has also been a commonly reported side effect.[1][4] These toxicities were predominantly of grade 1 or 2 and were generally manageable.[1][4]
Dose-Limiting Toxicities and Maximum Tolerated Dose
In a dose-escalation study with once-daily administration, the maximum tolerated dose (MTD) of OPB-31121 was determined to be 800 mg/day.[2][3][5] In a separate study with twice-daily administration, the MTD was established at 300 mg BID.[4][6] Dose-limiting toxicities (DLTs) included grade 3 nausea, vomiting, and diarrhea.[1][2][3][5]
Experimental Protocols
The following provides a generalized workflow for the Phase 1 clinical trials of OPB-31121, based on the available literature.
Phase 1 Clinical Trial Workflow
Caption: Generalized workflow for a Phase 1 dose-escalation trial of OPB-31121.
Patient Eligibility: Patients enrolled in these studies typically had histologically confirmed advanced or metastatic solid tumors that were refractory to standard therapies.
Dose Escalation: A standard 3+3 dose-escalation design was commonly employed to determine the MTD.
Pharmacokinetic Assessments: Blood samples for pharmacokinetic analysis were collected at various time points pre- and post-dose to determine key parameters such as Cmax, Tmax, AUC, and T1/2.
Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests.
Efficacy Assessments: Antitumor activity was typically assessed by imaging studies at baseline and at specified intervals during treatment, using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).
Conclusion
OPB-31121 is a first-in-class oral STAT3 inhibitor with a well-defined mechanism of action. While clinical development has been challenged by a narrow therapeutic window and modest single-agent efficacy, the data gathered from early-phase trials provide valuable insights into the pharmacokinetic and pharmacodynamic properties of this class of inhibitors. The gastrointestinal side effect profile appears to be the primary dose-limiting factor. Further research and development in this area may focus on optimizing the therapeutic index of STAT3 inhibitors, potentially through combination therapies or the development of next-generation molecules with improved pharmacokinetic and safety profiles. The lack of public information on this compound suggests it may be in a very early stage of development or that its development has been discontinued.
References
- 1. A phase I, open-label, nonrandomized trial of OPB-31121, a STAT3 inhibitor, in patients with advanced hepatocellular carcinoma (HCC). - ASCO [asco.org]
- 2. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 6. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of OPB-111077: A Dual Inhibitor of STAT3 and Oxidative Phosphorylation
A Technical Deep Dive into the Discovery, Preclinical Development, and Clinical Journey of a Novel Anti-Cancer Agent
For Immediate Release
OTSU, Japan – OPB-111077, a novel, orally bioavailable small molecule, emerged from the laboratories of Otsuka Pharmaceutical Co., Ltd. as a promising therapeutic candidate for a variety of cancers.[1] This technical guide provides an in-depth exploration of the discovery, development, and eventual discontinuation of OPB-111077, a potent dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[2][3] The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's journey from a promising preclinical candidate to its evaluation in human clinical trials.
Discovery and Rationale: Targeting a Dual-Action Mechanism
The discovery of OPB-111077 is rooted in the development of a prior STAT3 inhibitor, OPB-31121. During a phase 1 study of OPB-31121, it was observed that its primary metabolite, subsequently named OPB-111077, accumulated at higher levels in tissues.[2] This finding prompted further investigation into the metabolite's own therapeutic potential.
The scientific rationale for developing OPB-111077 centered on its unique dual mechanism of action, targeting two critical pathways in cancer cell survival and proliferation:
-
STAT3 Inhibition: STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while also suppressing anti-tumor immunity.[2][4] It is aberrantly activated in a wide range of human cancers.
-
Oxidative Phosphorylation (OXPHOS) Inhibition: OPB-111077 was found to inhibit mitochondrial respiratory chain complex I, a key component of the electron transport chain responsible for ATP production through oxidative phosphorylation.[5] Many cancer cells, particularly those that are resistant to chemotherapy or possess stem-cell-like properties, are highly dependent on OXPHOS for their energy needs.
By simultaneously targeting both STAT3 signaling and mitochondrial respiration, OPB-111077 was designed to deliver a potent anti-cancer effect through a multi-pronged attack.
Preclinical Evaluation: Demonstrating Anti-Tumor Efficacy
A series of preclinical studies were conducted to evaluate the in vitro and in vivo anti-tumor activity of OPB-111077.
In Vitro Studies
Cell-Based Assays: The anti-proliferative activity of OPB-111077 was assessed across a panel of human cancer cell lines. The compound demonstrated potent growth inhibition, with IC50 values in the nanomolar to low micromolar range.
| Cell Line Category | IC50 Range (nM) |
| Hematological (Leukemia, Multiple Myeloma, Lymphoma) | 18.6 - 525.3 |
| Solid Tumors (Liver, Lung, Gastric, Breast) | 92.6 - 1727.7 |
Experimental Protocol: Cell Viability Assay (General)
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of OPB-111077 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT or crystal violet assay.
-
IC50 Calculation: The concentration of OPB-111077 that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Mechanism of Action Assays:
-
STAT3 Phosphorylation Inhibition: Assays were performed to confirm that OPB-111077 inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation. This was likely assessed using techniques such as Western blotting or specialized immunoassays (e.g., HTRF).
-
Mitochondrial Complex I Inhibition: The inhibitory effect of OPB-111077 on mitochondrial complex I was evaluated.
Experimental Protocol: Mitochondrial Complex I Activity Assay (Illustrative)
-
Mitochondrial Isolation: Mitochondria were isolated from cultured cells or animal tissues.
-
Assay Principle: The activity of complex I was measured spectrophotometrically by monitoring the oxidation of NADH in the presence of an artificial electron acceptor (e.g., ubiquinone analog).
-
Inhibition Measurement: The assay was performed in the presence and absence of OPB-111077 to determine its inhibitory effect on the rate of NADH oxidation.
In Vivo Studies
The anti-tumor efficacy of OPB-111077 was evaluated in mouse xenograft models. Daily oral administration of OPB-111077 resulted in significant, dose-dependent tumor growth inhibition in models of leukemia, lymphoma, liver, gastric, and breast cancer.
Experimental Protocol: Xenograft Tumor Model (General)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) were used.
-
Tumor Implantation: Human cancer cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. OPB-111077 was administered orally on a predetermined schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor effect was assessed by comparing the tumor growth in the treated group to the control group.
Clinical Development: First-in-Human Phase I Trials
Based on its promising preclinical profile, OPB-111077 advanced into clinical development with several Phase I trials initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced cancers.
Study Design and Methods
The first-in-human study (NCT01711034) was an open-label, dose-escalation trial followed by a dose-expansion phase.[2][3] Patients with advanced solid tumors for whom standard therapy was no longer effective were enrolled. OPB-111077 was administered orally once daily in 28-day cycles.[3] Another Phase I study evaluated both continuous and intermittent dosing regimens in patients with advanced hepatocellular carcinoma.[6]
Experimental Protocol: Pharmacokinetic Analysis (General)
-
Sample Collection: Blood samples were collected from patients at various time points after drug administration.
-
Sample Processing: Plasma was separated from the blood samples.
-
Analytical Method: The concentration of OPB-111077 in plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life were calculated.
Experimental Protocol: Pharmacodynamic Biomarker Assay (Developed but not deployed in the main trial)
An assay to measure the inhibition of IL-6-stimulated STAT3 phosphorylation (pSTAT3) in peripheral blood mononuclear cells (PBMCs) was developed using a phospho-specific monoclonal antibody and flow cytometry.[2] This assay was intended to provide a pharmacodynamic readout of OPB-111077's biological activity in patients. However, it was not utilized in the main trial due to challenges in maintaining analytical validity across different trial sites.[2]
Clinical Trial Results
Safety and Tolerability: OPB-111077 was generally well-tolerated at or below the maximum tolerated dose (MTD).[2] The most frequently reported treatment-emergent adverse events were nausea, fatigue, and vomiting, which were typically mild to moderate in intensity and manageable with medical support.[2][3]
Pharmacokinetics: Oral administration of OPB-111077 resulted in micromolar plasma concentrations, which were within the range associated with anti-tumor activity in preclinical models.[2] The drug had an elimination half-life of approximately one day and reached steady-state by day 8.[3]
Clinical Activity: Overall, OPB-111077 demonstrated modest clinical activity as a monotherapy in unselected tumor types.[2] However, a durable partial response was observed in a patient with diffuse large B-cell lymphoma (DLBCL).[2][3] In the hepatocellular carcinoma study, no complete or partial responses were observed.[6]
| Clinical Trial Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 250 mg once daily (in the first-in-human study)[2][3] |
| Recommended Dose (Hepatocellular Carcinoma Study) | 250 mg for continuous dosing, 600 mg for intermittent dosing[6] |
| Common Adverse Events | Nausea, fatigue, vomiting[2][3] |
| Elimination Half-life | Approximately 1 day[3] |
| Time to Steady State | Approximately 8 days[3] |
| Notable Efficacy Signal | Durable partial response in one patient with DLBCL[2][3] |
Signaling Pathways and Logical Relationships
The proposed mechanism of action of OPB-111077 involves the inhibition of two key cellular pathways.
Figure 1: OPB-111077 Dual Inhibition Pathway. This diagram illustrates the dual inhibitory mechanism of OPB-111077 on the JAK/STAT3 signaling pathway and mitochondrial complex I.
Discontinuation and Future Perspectives
Despite its interesting dual mechanism of action and acceptable safety profile, the development of OPB-111077 was ultimately discontinued by Otsuka Pharmaceutical for strategic reasons. The modest clinical activity observed in early-phase trials as a monotherapy likely contributed to this decision.
The story of OPB-111077 provides valuable insights for the drug development community. While the dual targeting of STAT3 and OXPHOS remains a compelling anti-cancer strategy, the clinical translation of such inhibitors has proven challenging. Future efforts in this area may require the identification of predictive biomarkers to select patient populations most likely to respond to this therapeutic approach. Combination strategies, pairing STAT3/OXPHOS inhibitors with other anti-cancer agents, may also hold the key to unlocking their full therapeutic potential. The journey of OPB-111077 serves as a reminder of the complexities and challenges inherent in oncology drug development.
References
- 1. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase I Dose-Finding Study of OPB-111077, a Novel STAT3 Inhibitor, in Patients with Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Special Patient Population Plasma on Pharmacokinetic Quantifications Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of OPB-3206, a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It delves into the compound's mechanism of action, pharmacological properties, and the broader landscape of related compounds and analogs. This document is intended to serve as a resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the STAT3 signaling pathway.
Core Compound: this compound
This compound is a novel therapeutic agent that has shown promise in preclinical and clinical settings for the treatment of various cancers. Its primary mechanism of action is the inhibition of STAT3, a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.
Mechanism of Action:
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3. This post-translational modification is a critical step in the activation of STAT3. Once phosphorylated, STAT3 molecules dimerize, translocate to the nucleus, and bind to the DNA of target genes, promoting the transcription of proteins involved in cell cycle progression (e.g., cyclin D1), survival (e.g., Bcl-2, survivin), and angiogenesis. By preventing STAT3 phosphorylation, this compound effectively blocks this entire downstream signaling cascade, leading to the induction of apoptosis and suppression of tumor growth.
The Janus kinase (JAK) family of tyrosine kinases are the primary activators of STAT3. The signaling cascade is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their respective receptors, leading to the activation of JAKs. The activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT3. Subsequently, JAKs phosphorylate STAT3, initiating its dimerization and nuclear translocation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| STAT3 | 130 | Cell-free | |
| STAT1 | 260 | Cell-free | |
| STAT5 | 340 | Cell-free |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Human Tumor Cell Lines | Multiple | 0.1 - 1.0 |
Table 3: Phase 1 Clinical Trial Data for this compound
| Population | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events | Recommended Phase 2 Dose | Reference |
| Advanced Solid Tumors | Not Reached (up to 800 mg) | Grade 3 Nausea, Vomiting, Diarrhea, Fatigue | Nausea, Diarrhea, Vomiting, Fatigue, Anorexia | 600 mg once daily | |
| Relapsed/Refractory Hematological Malignancies | 800 mg once daily | Grade 3 Fatigue, Diarrhea, Nausea | Diarrhea, Nausea, Fatigue, Vomiting | 800 mg once daily |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
STAT3 Phosphorylation Inhibition Assay (Cell-free):
This assay quantifies the ability of a compound to inhibit the phosphorylation of STAT3 by its upstream kinase.
Protocol:
-
Reagent Preparation: A reaction buffer containing recombinant STAT3 protein and a constitutively active form of a JAK kinase (e.g., JAK2) is prepared.
-
Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Initiation: The diluted compound is added to the reaction mixture, followed by the addition of ATP to initiate the phosphorylation reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated STAT3 is quantified using an immunoassay, such as an ELISA or a fluorescence-based method.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the compound concentration, and the IC50 value is calculated.
In Vivo Tumor Xenograft Studies:
These studies assess the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Culture and Implantation: Human tumor cells with constitutively active STAT3 signaling are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives oral administration of this compound at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Analysis: Tumors are excised, weighed, and may be further analyzed for biomarkers of STAT3 inhibition (e.g., levels of phosphorylated STAT3, expression of STAT3 target genes).
Related Compounds and Analogs
The discovery of this compound has spurred the development of other STAT3 inhibitors. While specific, publicly available information on direct analogs of this compound is limited, the broader class of STAT3 inhibitors includes both direct and indirect inhibitors.
Direct Inhibitors: These compounds, like this compound, bind directly to the STAT3 protein, typically to the SH2 domain, preventing its dimerization and subsequent activation.
Indirect Inhibitors: These molecules target upstream components of the STAT3 signaling pathway, such as the JAK kinases or receptor tyrosine kinases.
The development of analogs often focuses on improving key drug-like properties.
Future research in this area will likely focus on the development of second-generation STAT3 inhibitors with improved potency, selectivity, and pharmacokinetic profiles, as well as on identifying predictive biomarkers to guide their clinical use. The continued exploration of the STAT3 signaling pathway and the development of novel inhibitors like this compound hold significant promise for advancing cancer therapy.
Methodological & Application
OPB-3206: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and in vitro application of OPB-3206, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.
Solution Preparation and Stability
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Calibrated pipettes
Preparation of Stock Solution (10 mM in DMSO)
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 0.5 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Preparation of Working Solutions
Dilute the 10 mM stock solution to the desired final concentration using sterile cell culture medium immediately before use. It is recommended to prepare fresh working solutions for each experiment.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group in your experiments contains the same final concentration of DMSO as the this compound-treated groups.
Storage and Stability
Quantitative data on the stability of this compound in various solvents and under different storage conditions is summarized below.
| Storage Condition | Solvent | Stability |
| -20°C | DMSO | Stock solutions (e.g., 10 mM) are stable for at least 6 months. To ensure optimal performance, it is advisable to use the stock solution within this period. |
| -80°C | DMSO | For long-term storage exceeding 6 months, it is recommended to store stock solutions at -80°C. |
| 4°C | DMSO | Short-term storage of a few days is generally acceptable, but long-term storage at 4°C is not recommended due to the potential for precipitation and degradation. |
| Room Temperature | Aqueous Media | This compound in aqueous solutions, such as cell culture media, is less stable and should be prepared fresh for each experiment and used promptly. |
| Freeze-Thaw Cycles | DMSO | Repeated freeze-thaw cycles of the stock solution should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution is highly recommended. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Typical final concentrations for a dose-response curve may range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to detect the inhibition of STAT3 phosphorylation by this compound.
Materials:
-
Cancer cell line with constitutively active or cytokine-inducible STAT3
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cytokine for stimulation (if required, e.g., Interleukin-6, IL-6)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control. For inducible STAT3 phosphorylation, starve the cells in serum-free medium for several hours before treating with this compound, followed by stimulation with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound on the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Application Notes and Protocols for OPB-3206 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPB-3206 is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical mediator of various cellular processes, including proliferation, survival, and inflammation, and its aberrant activation is frequently observed in various cancers. This compound is part of a family of compounds that have been shown to interfere with STAT3 activity. The mechanism of action for related compounds, such as OPB-31121, involves binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent phosphorylation and activation. Another related compound, OPB-51602, has been shown to act on mitochondrial STAT3, leading to the inhibition of respiratory complex I and an increase in reactive oxygen species (ROS).[1][2]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the STAT3 signaling pathway, specifically focusing on the phosphorylation status of STAT3.
Key Experimental Protocols
Western Blot Protocol for Analyzing this compound Effects on STAT3 Phosphorylation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect total STAT3 and phosphorylated STAT3 (p-STAT3).
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate or 10 cm dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate the cells with a known activator of the STAT3 pathway (e.g., Interleukin-6 [IL-6]) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT3 phosphorylation.
2. Cell Lysate Preparation: [1][3]
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µl for a well in a 6-well plate) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[3][4]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[1][3]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay kit, such as the BCA assay.
3. SDS-PAGE and Protein Transfer: [2][5]
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
To probe for total STAT3, the membrane can be stripped and re-probed with a primary antibody against total STAT3. It is often recommended to run parallel gels for p-STAT3 and total STAT3 to avoid issues with incomplete stripping.
-
For a loading control, the membrane should also be probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using image analysis software. The level of p-STAT3 should be normalized to the level of total STAT3.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | p-STAT3 (Tyr705) Intensity (Normalized to Total STAT3) | Total STAT3 Intensity (Normalized to Loading Control) | Fold Change in p-STAT3 vs. Vehicle Control |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.85 | 1.02 | 0.83 |
| This compound | 5 | 0.52 | 0.98 | 0.53 |
| This compound | 10 | 0.21 | 1.01 | 0.21 |
| This compound | 25 | 0.08 | 0.99 | 0.08 |
| This compound | 50 | 0.05 | 0.97 | 0.05 |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibiting the STAT3 signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of this compound effects.
References
- 1. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Inhibition of STAT3 and DNA Repair in Palbociclib-Resistant ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of OPB-3206
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-3206 is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in various oncogenic processes. Dysregulation of the STAT3 signaling pathway is a common feature in many human cancers, contributing to tumor cell proliferation, survival, invasion, and angiogenesis. As a therapeutic target, the inhibition of STAT3 presents a promising strategy for cancer treatment.
These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy using bioluminescence imaging (BLI) in a preclinical xenograft model. BLI is a non-invasive imaging technique that allows for the longitudinal monitoring of tumor growth and response to therapy in living animals, providing quantitative data on therapeutic efficacy.
Mechanism of Action: STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to changes in gene expression. In many cancers, this pathway is constitutively active, often through the persistent activation of STAT3.
Upon binding of cytokines or growth factors to their receptors, JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs at tyrosine 705 (Y705). This phosphorylation event induces the homodimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, regulating the transcription of genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity. This leads to the downregulation of STAT3 target genes, resulting in the suppression of tumor growth.
Figure 1. Simplified diagram of the STAT3 signaling pathway and the inhibitory action of this compound.
In Vivo Bioluminescence Imaging of this compound Efficacy
This section outlines the protocol for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model using bioluminescence imaging.
Experimental Workflow
The overall experimental workflow involves establishing tumors in mice using cancer cells engineered to express luciferase, treating the mice with this compound or a vehicle control, and periodically imaging the mice to quantify tumor growth.
Figure 2. Experimental workflow for in vivo evaluation of this compound using bioluminescence imaging.
Materials and Reagents
-
Cell Line: A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, A549 lung cancer) stably expressing firefly luciferase.
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
This compound: Provided by the supplier, with formulation instructions.
-
Vehicle Control: As recommended for this compound formulation (e.g., 0.5% methylcellulose).
-
D-Luciferin: Potassium salt, for in vivo use. Prepare a stock solution of 15 mg/mL in sterile PBS.
-
Anesthetic: Isoflurane or other suitable anesthetic.
-
Bioluminescence Imaging System: IVIS Spectrum, Lago, or equivalent system.
Experimental Protocol
-
Cell Culture and Implantation:
-
Culture the luciferase-expressing cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurement.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the desired dose(s) (e.g., 25 mg/kg and 50 mg/kg) and the vehicle control to the respective groups. The route of administration (e.g., oral gavage) and frequency (e.g., daily) should be based on the compound's pharmacokinetic properties.
-
-
Bioluminescence Imaging:
-
Perform imaging at baseline (Day 0, before the first treatment) and at regular intervals thereafter (e.g., weekly).
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.
-
Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-injection) before imaging.
-
Acquire images using the bioluminescence imaging system. Use a consistent region of interest (ROI) to quantify the total photon flux (photons/second) from the tumor.
-
-
Data Analysis and Endpoint:
-
Analyze the imaging data to determine the average photon flux for each treatment group at each time point.
-
Continue treatment and imaging for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for p-STAT3 to confirm target engagement.
-
Data Presentation
The efficacy of this compound can be quantified by comparing the tumor growth in the treated groups to the vehicle control group. The primary endpoint is the reduction in tumor bioluminescence over time.
Table 1: Quantitative Analysis of Tumor Growth Inhibition by this compound
| Treatment Group | Day 0 (Baseline) Mean Photon Flux (p/s) ± SEM | Day 7 Mean Photon Flux (p/s) ± SEM | Day 14 Mean Photon Flux (p/s) ± SEM | Day 21 Mean Photon Flux (p/s) ± SEM | Tumor Growth Inhibition (%) at Day 21 |
| Vehicle Control | 1.5 x 10⁶ ± 0.2 x 10⁶ | 5.8 x 10⁶ ± 0.7 x 10⁶ | 1.8 x 10⁷ ± 0.3 x 10⁷ | 4.5 x 10⁷ ± 0.6 x 10⁷ | - |
| This compound (25 mg/kg) | 1.6 x 10⁶ ± 0.3 x 10⁶ | 3.1 x 10⁶ ± 0.4 x 10⁶ | 6.2 x 10⁶ ± 0.8 x 10⁶ | 1.3 x 10⁷ ± 0.2 x 10⁷ | 71.1% |
| This compound (50 mg/kg) | 1.5 x 10⁶ ± 0.2 x 10⁶ | 2.0 x 10⁶ ± 0.3 x 10⁶ | 3.5 x 10⁶ ± 0.5 x 10⁶ | 6.5 x 10⁶ ± 0.9 x 10⁶ | 85.6% |
Note: The data presented in this table is representative and should be replaced with actual experimental results.
Representative Bioluminescence Images
(A) Vehicle Control
(B) this compound (50 mg/kg)
Figure 3. Representative bioluminescence images of tumor-bearing mice at the end of the study. The color scale indicates the intensity of the bioluminescent signal, with red being the highest and blue being the lowest.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of the STAT3 inhibitor this compound using bioluminescence imaging. This non-invasive imaging technique allows for the sensitive and quantitative assessment of therapeutic efficacy over time in a preclinical setting. The ability to longitudinally monitor tumor response in the same cohort of animals reduces variability and provides valuable insights into the pharmacodynamics of this compound. These methods are essential for advancing the preclinical development of novel STAT3-targeted therapies.
Application Notes and Protocols for Flow Cytometry Staining
A Note on "OPB-3206": Publicly available scientific literature and resources do not contain specific information regarding a compound designated "this compound" for use in flow cytometry. The following application notes and protocols are provided as a detailed and adaptable template based on established best practices in flow cytometry. Researchers and scientists can utilize this framework by substituting "this compound" with their compound of interest and tailoring the specific parameters (e.g., concentrations, cell types, targets) to their experimental needs.
Application Note: Characterization of [Target Molecule] Expression and Pathway Activation using [Your Compound Name] in [Cell Type]
Introduction
Materials and Reagents
A comprehensive list of necessary materials and reagents should be compiled. This typically includes:
-
Cells: [Specify cell line or primary cells]
-
Antibodies: Fluorochrome-conjugated primary antibodies, secondary antibodies (if applicable), isotype controls.
-
Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)[1], Fixation Buffer, Permeabilization Buffer.
-
Viability Dye: To exclude dead cells from the analysis.
-
Equipment: Flow cytometer, centrifuges, pipettes, vortex mixer, tubes for flow cytometry.
Experimental Protocols
Protocol 1: Cell Surface Staining
This protocol describes the staining of cell surface markers on suspended cells[1].
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Count the cells and resuspend them in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL[2].
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
-
Compound Incubation (if applicable):
-
Include appropriate controls (e.g., vehicle control).
-
Incubate for the predetermined time and temperature as dictated by your experimental design.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific antibody binding, add an Fc blocking reagent and incubate for 10-15 minutes at room temperature[3].
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the fluorochrome-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes[1].
-
-
Final Resuspension and Analysis:
-
Decant the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Filter the cell suspension through a 40 µm cell strainer to remove any aggregates[2].
-
Proceed with data acquisition on the flow cytometer.
-
Protocol 2: Intracellular Staining for Signaling Pathway Analysis
This protocol is designed for the detection of intracellular proteins, such as phosphorylated signaling molecules.
-
Cell Preparation and Compound Incubation:
-
Follow steps 1 and 2 from the Cell Surface Staining protocol.
-
-
Fixation:
-
After compound incubation and washing, add 100 µL of Fixation Buffer to the cell pellet and vortex gently.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the fluorochrome-conjugated antibody against the intracellular target.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Final Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and proceed with analysis.
-
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and organized manner to facilitate comparison and interpretation[4].
Table 1: Antibody Titration for Optimal Staining
| Antibody Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Stain Index |
|---|---|---|
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 |
| 5.0 | | |
Visualizations
Signaling Pathway Diagram
Caption: A generic signaling cascade initiated by ligand-receptor binding.
Experimental Workflow Diagram
Caption: The general workflow for a flow cytometry experiment.
References
Measuring the Efficacy of Novel STAT3 Inhibitors (e.g., OPB-3206) in Mouse Models of Cancer
Application Note and Protocol
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a significant role in the initiation and progression of numerous cancers.[1] Constitutively activated STAT3 is found in a wide range of malignancies and is implicated in nearly all hallmarks of cancer, including promoting cell proliferation, survival, invasion, and angiogenesis, as well as suppressing anti-tumor immunity.[1][2] The persistent activation of STAT3 can lead to the suppression of anti-tumor immune responses by promoting the recruitment of regulatory T cells (Tregs) within the tumor microenvironment and driving the expression of immune checkpoint ligands like PD-L1.[1] Consequently, inhibiting STAT3 has emerged as a promising therapeutic strategy in oncology. This document provides a detailed protocol for evaluating the in vivo efficacy of novel STAT3 inhibitors, using OPB-3206 as a representative example, in preclinical mouse models of cancer.
Mechanism of Action: STAT3 Inhibition
STAT3 is typically activated by phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases such as Janus kinases (JAKs) and Src family kinases, following cytokine or growth factor receptor stimulation.[3] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription.[2] These target genes regulate a variety of cellular processes, including cell cycle progression (e.g., cyclin D1), survival (e.g., Bcl-xL, survivin), and immune modulation.[2][3][4]
Small molecule inhibitors of STAT3 can act through various mechanisms, including directly binding to the STAT3 protein to prevent its phosphorylation, dimerization, or DNA binding. For instance, some inhibitors target the SH2 domain, which is crucial for dimerization.[5] The ultimate biological effects of STAT3 inhibition in cancer cells include growth arrest, apoptosis, and reduced metastasis.[2] Furthermore, inhibiting STAT3 can modulate the tumor microenvironment, leading to a reduction in immunosuppressive cells like tumor-associated macrophages (TAMs) and Tregs, and an increase in cytotoxic T cell activity.[3]
Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Murine Tumor Models
The choice of mouse model is critical for evaluating the efficacy of a STAT3 inhibitor. Commonly used models include:
-
Syngeneic Models: These models utilize immunocompetent mice and murine cancer cell lines, allowing for the study of the interplay between the therapeutic agent, the tumor, and the host immune system.[1] This is particularly important for STAT3 inhibitors due to their immunomodulatory effects.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG).[2][6] These models are useful for assessing the direct anti-tumor activity of a compound on human cancers.[6]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models better retain the histological and genetic characteristics of the original human tumor.[6]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development.
In Vivo Efficacy Study Protocol
This protocol describes a general workflow for assessing the anti-tumor efficacy of a novel STAT3 inhibitor in a subcutaneous xenograft or syngeneic model.
Materials:
-
Cancer cell line with known STAT3 activation status
-
6-8 week old female athymic nude mice (for xenografts) or immunocompetent mice (for syngeneic models)
-
This compound (or other STAT3 inhibitor)
-
Vehicle control (e.g., PBS, DMSO/saline solution)
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor collection
-
Reagents for tissue processing (formalin, RNAlater, etc.)
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or media, with or without Matrigel.
-
Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the STAT3 inhibitor (this compound) and vehicle control.
-
Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily, twice weekly). The control group receives the vehicle.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include survival, metastasis, and analysis of biomarkers.
-
Euthanize mice when tumors reach a maximum allowable size as per institutional guidelines, or at the end of the study.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect tumors, blood, and other relevant organs.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), snap-frozen in liquid nitrogen for western blotting or PCR, or preserved in RNAlater for gene expression analysis.
-
Pharmacodynamic and Biomarker Analysis
-
Western Blotting: Assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in tumor lysates to confirm target engagement. Analyze downstream targets of STAT3 such as cyclin D1, Bcl-xL, and survivin.[2][4]
-
Immunohistochemistry (IHC): Stain tumor sections for p-STAT3 to visualize its localization and abundance. Analyze proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[3]
-
Flow Cytometry: In syngeneic models, analyze immune cell populations within the tumor and spleen, such as CD8+ T cells, Tregs (Foxp3+), and TAMs.[3]
-
Quantitative PCR (qPCR): Measure the mRNA levels of STAT3 target genes.[4]
Experimental Workflow
Caption: A general experimental workflow for in vivo efficacy studies.
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and concise manner to allow for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 1250 ± 150 | - | - |
| This compound (25 mg/kg) | 10 | 625 ± 80 | 50 | <0.05 |
| This compound (50 mg/kg) | 10 | 312 ± 50 | 75 | <0.01 |
Table 2: Biomarker Modulation in Tumor Tissue
| Treatment Group | p-STAT3/Total STAT3 Ratio (Western Blot) | Ki-67 Positive Cells (%) (IHC) | CD8+ T Cell Infiltration (Cells/mm²) (IHC) |
| Vehicle Control | 0.95 ± 0.10 | 85 ± 5 | 50 ± 10 |
| This compound (50 mg/kg) | 0.20 ± 0.05 | 30 ± 8 | 150 ± 25 |
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for assessing the preclinical efficacy of novel STAT3 inhibitors like this compound. A thorough evaluation of anti-tumor activity, target engagement, and effects on the tumor microenvironment in relevant mouse models is crucial for the successful clinical translation of these promising therapeutic agents.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STAT3 inhibitor pyrimethamine displays anti-cancer and immune stimulatory effects in murine models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 activity delays obesity-induced thyroid carcinogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Note: OPB-3206 for Immunoprecipitation of STAT3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
OPB-3206 is a potent, small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a critical mediator of various signaling pathways involved in cell proliferation, survival, and differentiation.[1] Constitutive activation of STAT3 is frequently observed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[1] Compounds in the OPB series have been shown to bind with high affinity to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[2] This application note provides a detailed protocol for the use of this compound to study its effects on STAT3 interactions via immunoprecipitation (IP). While this protocol is specifically tailored for STAT3, it can be adapted for the immunoprecipitation of other proteins that may interact with STAT3 in a manner modulated by this compound.
This document serves as a representative guide for the use of this compound, a member of the OPB family of STAT3 inhibitors developed by Otsuka Pharmaceutical.[2] The provided data and protocols are based on the known mechanisms of action of closely related compounds such as OPB-31121 and OPB-51602.
Principle
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. The antibody-protein complex is then captured on a solid support, typically protein A/G-conjugated beads. This allows for the purification and subsequent analysis of the target protein and any associated binding partners. In this context, this compound can be used to investigate its effect on the phosphorylation status of STAT3 and its interaction with other proteins. By treating cells with this compound prior to lysis and immunoprecipitation, researchers can assess how the compound modulates STAT3-containing protein complexes.
Data Presentation
The following table summarizes the key quantitative data for a representative OPB series compound, OPB-31121, which is expected to have a similar activity profile to this compound.
| Parameter | Value | Target | Assay | Reference |
| Binding Affinity (Kd) | 10 nM | STAT3 SH2 Domain | Isothermal Titration Calorimetry | [3] |
| Inhibition of STAT3 Phosphorylation (pY705) | ~100-1000 fold more potent than other STAT3 inhibitors | Cellular Assay (Prostate Cancer Cells) | Western Blot | |
| Anti-proliferative Activity | Potent inhibition in various cancer cell lines | Cellular Assay | Cell Viability Assay |
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Culture your cells of interest (e.g., a cancer cell line with known STAT3 activation) to approximately 80-90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the desired time period (e.g., 4, 8, 16, or 24 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.
B. Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
C. Immunoprecipitation of STAT3
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Pre-clearing (optional but recommended): To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G agarose beads to 500 µg - 1 mg of cell lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-5 µg of a primary antibody specific for STAT3 to the pre-cleared lysate. For a negative control, add an equivalent amount of a non-specific IgG antibody to a separate tube of lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator.
-
Add 40 µL of a 50% slurry of Protein A/G agarose beads to each tube.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). After each wash, pellet the beads and aspirate the supernatant.
D. Elution and Sample Preparation
-
After the final wash, carefully remove all of the supernatant.
-
Add 40-50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Centrifuge the tubes at 14,000 x g for 1 minute to pellet the beads.
-
Carefully collect the supernatant containing the eluted proteins.
-
The samples are now ready for analysis by SDS-PAGE and Western blotting.
Visualizations
Signaling Pathway Diagram
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for immunoprecipitation of STAT3 after this compound treatment.
References
- 1. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: OPB-3206
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using the STAT3 inhibitor, OPB-3206.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO. For most in vitro cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Related OPB compounds have been shown to bind with high affinity to the SH2 domain of STAT3.[5][4] This binding event prevents the phosphorylation and subsequent dimerization of STAT3, which in turn blocks its translocation to the nucleus and inhibits the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[6][7]
Q3: How should I store the powdered compound and the stock solution?
A3: Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2]
-
Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2][8] These aliquots should be stored at -80°C for up to six months or at -20°C for shorter periods (up to one month).[8]
Troubleshooting Guide: this compound Dissolution Issues
This guide addresses common problems encountered when this compound fails to dissolve properly.
Problem: The this compound powder is not dissolving in DMSO.
If you are experiencing difficulty dissolving this compound, several factors could be at play. Follow these steps to troubleshoot the issue.
Step 1: Verify Material and Solvent Quality
-
Compound Integrity: Before use, gently tap the vial to ensure the powder has settled at the bottom, as it may have been disturbed during shipping.[2]
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[1]
-
Action: Always use a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO. Avoid using DMSO from a bottle that has been open for an extended period.
-
Step 2: Review Dissolution Protocol and Concentration
-
Concentration Check: Ensure you are not attempting to prepare a stock solution that exceeds the known solubility limit of this compound in DMSO. While specific solubility data for this compound may vary by supplier, related compounds show high affinity in the nanomolar range, suggesting high concentrations are often not required for activity.[5]
-
Order of Addition: Always add the solvent (DMSO) to the powdered compound, not the other way around. Adding powder to the solvent helps prevent the formation of clumps.[10]
Step 3: Apply Physical Dissolution Aids
If the powder still does not dissolve after addressing quality and concentration, mechanical assistance can help.
-
Vortexing: Mix the solution by vortexing for several minutes to provide mechanical agitation.[9]
-
Sonication: Use an ultrasonic water bath to break apart any compound aggregates and enhance solvation.[2][9] Sonicate for 10-15 minute intervals.
-
Gentle Warming: If necessary, gently warm the solution to 37°C in a water bath.[9] Do not overheat, as temperatures above 50°C can degrade the compound.[2]
The following table summarizes the troubleshooting steps:
| Potential Cause | Recommended Action | Citation |
| Contaminated Solvent | Use a new, unopened bottle of anhydrous, high-purity DMSO. | [1][9] |
| Incorrect Concentration | Verify that the target concentration does not exceed the solubility limit. | [2] |
| Powder Clumping | Add the DMSO directly to the vial of powdered this compound. Break up large clumps with a sterile pipette tip if necessary before adding solvent. | [10][11] |
| Insufficient Mixing | Vortex the solution for 2-5 minutes. | [9] |
| Compound Aggregation | Place the vial in an ultrasonic water bath for 10-15 minutes. | [2][12] |
| Low Temperature | Gently warm the solution to 37°C in a water bath. | [9] |
Problem: The compound precipitates when diluted in aqueous medium.
This is a common issue when diluting a DMSO-based stock solution into an aqueous buffer or cell culture medium.
-
Reason: The compound is significantly less soluble in aqueous solutions than in pure DMSO. A rapid change in solvent polarity causes the compound to fall out of solution.
-
Solution: Perform a stepwise or serial dilution.[8] Instead of adding the DMSO stock directly to the final volume of aqueous medium, first create an intermediate dilution in DMSO or in a small volume of the aqueous medium. Then, add this intermediate dilution to the final volume.[1] This gradual change in solvent composition helps keep the compound dissolved. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant effects.[1]
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of this compound powder and a bottle of anhydrous DMSO to equilibrate to room temperature before opening.[9]
-
Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 5 mg of this compound (Molecular Weight: 485.6 g/mol ), you would need approximately 1.03 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.
-
Vortex the vial for 2-3 minutes to mix.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -80°C.
Diagram: Troubleshooting Workflow for this compound Dissolution
Diagram: Canonical STAT3 Signaling Pathway and Inhibition by this compound
The STAT3 signaling pathway is a critical regulator of cellular processes. Its aberrant activation is a hallmark of many cancers.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of STAT3 and STAT5 Signaling in Epithelial Ovarian Cancer Progression: Mechanism and Therapeutic Opportunity [mdpi.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. Powder Dissolution | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. bulkinside.com [bulkinside.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: OPB-3206 In Vivo Solubility & Formulation
Welcome to the technical support center for OPB-3206. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide: Improving this compound Solubility
Low aqueous solubility is a common challenge for many small molecule inhibitors, including the STAT3 inhibitor this compound. This can lead to poor bioavailability and inconsistent results in in vivo experiments. The following guide provides a systematic approach to addressing these solubility issues.
Logical Workflow for Troubleshooting Poor Solubility
Caption: A flowchart outlining the steps to troubleshoot and improve the solubility of this compound for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis. Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility, which can hinder its absorption and bioavailability when administered in vivo, leading to suboptimal therapeutic efficacy and variability in experimental results.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to the SH2 domain of STAT3.[1][2][3] This interaction prevents the phosphorylation and subsequent dimerization of STAT3, which are critical steps for its activation. By inhibiting STAT3 activation, this compound blocks the transcription of downstream target genes involved in tumor progression.
STAT3 Signaling Pathway and Inhibition by this compound
Caption: The STAT3 signaling pathway is activated by cytokines, leading to gene transcription that promotes cell survival. This compound inhibits this pathway.
Q3: Are there any quantitative data on the solubility of this compound in common solvents?
Q4: What are some recommended starting points for formulating this compound for oral gavage in mice?
A4: While a specific, validated protocol for this compound is not publicly available, a common starting point for poorly soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for animal administration.
Experimental Protocols
Protocol 1: General Method for Preparing a Co-solvent Formulation for Oral Gavage
Objective: To prepare a solution of this compound suitable for oral administration in mice using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
Procedure:
-
Initial Solubilization: Weigh the desired amount of this compound and dissolve it in a small volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing PEG-400, Tween 80, and PBS (or water) in a predetermined ratio. A common starting ratio is 10% DMSO, 40% PEG-400, 5% Tween 80, and 45% PBS.
-
Final Formulation: Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
Observation: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted.
-
Administration: Administer the formulation to mice via oral gavage at the desired dose.
Note: The final concentration of DMSO should ideally be kept below 10% of the total volume to minimize potential toxicity in animals.
Quantitative Data Summary: General Solubility Enhancement Strategies
The following table summarizes common strategies for improving the solubility of poorly soluble compounds. The effectiveness of each method will vary depending on the specific physicochemical properties of this compound.
| Formulation Strategy | Key Excipients | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvent Systems | DMSO, Ethanol, PEG-400, Propylene Glycol | 5-20% (organic solvent) | Simple to prepare, can significantly increase solubility. | Potential for in vivo toxicity at high concentrations. |
| Surfactant-based | Tween 80, Cremophor EL, Solutol HS 15 | 1-10% | Enhances wetting and dispersion, can form micelles to solubilize compounds. | Can cause toxicity and affect drug metabolism. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% | Forms inclusion complexes to increase aqueous solubility, generally well-tolerated. | Can be limited by the stoichiometry of complexation. |
| Lipid-based Systems | Oils (e.g., sesame, corn), Liposomes | Varies | Can improve oral bioavailability by utilizing lipid absorption pathways. | More complex to formulate and characterize. |
Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and data presented are intended as a general guide. Researchers should optimize and validate all formulations for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthesised STAT3 inhibitor exerts potent anti-tumour activity by inducing lysosome-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OPB STAT3 Inhibitors
A Note on Compound Nomenclature: Publicly available data for a compound designated "OPB-3206" is limited. This technical support guide focuses on the well-characterized STAT3 inhibitor OPB-51602 , and other relevant OPB-series STAT3 inhibitors from Otsuka Pharmaceutical, to address potential off-target effects and mitigation strategies. The principles and methodologies discussed are broadly applicable to small molecule kinase inhibitors targeting STAT3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OPB-51602?
A1: OPB-51602 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Its on-target effect is intended to be the inhibition of STAT3's transcriptional activity, which is crucial for the proliferation and survival of many cancer cells. However, its potent cytotoxicity is linked to a non-canonical, off-target effect on mitochondrial STAT3.[1]
Q2: What are the known off-target effects of OPB-51602?
A2: The primary off-target effect of OPB-51602 is the inhibition of mitochondrial respiratory Complex I in a STAT3-dependent manner. This leads to increased production of Reactive Oxygen Species (ROS), which in turn induces mitophagy, actin rearrangement, and ultimately, cell death.[1]
Q3: How can I determine if the observed cytotoxicity in my experiments is due to on-target STAT3 inhibition or off-target mitochondrial effects?
A3: To differentiate between on-target and off-target effects, you can perform several experiments:
-
Use STAT3-null cell lines: These cells should be resistant to the cytotoxic effects of OPB-51602 if the toxicity is STAT3-dependent.[1]
-
Express a mitochondrially-restricted form of STAT3: If cells expressing only mitochondrial STAT3 remain sensitive to the compound, it confirms the off-target mitochondrial mechanism.[1]
-
Measure mitochondrial function: Assess changes in oxygen consumption rate (OCR) and ROS production upon treatment with OPB-51602. A significant decrease in OCR and an increase in ROS would indicate mitochondrial off-target effects.
Q4: What strategies can be employed to mitigate the off-target effects of OPB-51602 in experimental settings?
A4: To mitigate off-target effects and focus on the canonical STAT3 signaling pathway, consider the following:
-
Use the lowest effective concentration: Titrate OPB-51602 to the lowest concentration that inhibits STAT3 phosphorylation without inducing significant mitochondrial toxicity.
-
Co-treat with an antioxidant: The use of an antioxidant like N-acetylcysteine (NAC) can help quench the excess ROS produced due to Complex I inhibition, potentially rescuing cells from off-target cytotoxicity.
-
Employ a genetic approach: Use siRNA or shRNA to specifically knockdown STAT3 as a complementary method to confirm that the observed phenotype is due to the loss of STAT3 function rather than a chemical off-target effect.
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity observed at low concentrations of OPB-51602.
-
Possible Cause: Your cell line may have a high reliance on oxidative phosphorylation, making it particularly sensitive to the off-target mitochondrial effects of OPB-51602.
-
Troubleshooting Steps:
-
Assess mitochondrial respiration: Perform a Seahorse XF analysis or use a Clark-type electrode to measure the basal oxygen consumption rate (OCR) of your cells.
-
Measure ROS production: Use a fluorescent probe like DCFDA or MitoSOX Red to quantify changes in cellular and mitochondrial ROS levels after treatment.
-
Attempt a rescue experiment: Co-treat your cells with OPB-51602 and an antioxidant (e.g., N-acetylcysteine) to see if cytotoxicity is reduced.
-
Consider a different STAT3 inhibitor: If your research focus is solely on the transcriptional role of STAT3, you may need to screen for other STAT3 inhibitors with a different off-target profile.
-
Issue 2: Lack of a clear dose-response relationship in downstream assays for STAT3 target gene expression.
-
Possible Cause: At higher concentrations, the off-target cytotoxicity may be confounding the results by inducing widespread cellular stress and non-specific changes in gene expression.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze STAT3 target gene expression at earlier time points after treatment, before significant cytotoxicity occurs.
-
Normalize to cell viability: When measuring gene expression, normalize your results to the number of viable cells in each treatment group.
-
Use a reporter assay: Utilize a STAT3-responsive luciferase reporter construct to more directly measure the inhibition of STAT3 transcriptional activity.
-
Quantitative Data Summary
| Compound | Target/Off-Target | Assay Type | Result | Reference |
| OPB-31121 | STAT3 | Isothermal Titration Calorimetry | Kd = 10 nM | [2] |
| OPB-51602 | Mitochondrial Complex I | Complex I Activity Assay | Inhibition of activity in a STAT3-dependent manner | [1] |
| OPB-51602 | Cellular Viability | CellTiter-Glo | Highly toxic to various tumor cell lines | [1] |
| Rucaparib | CDK16, PIM3, DYRK1B | Biochemical Assay | Potent inhibition | [3] |
| Niraparib | DYRK1A, DYRK1B | Biochemical Assay | Strong inhibition | [3] |
Experimental Protocols
Protocol 1: Measurement of Cellular Reactive Oxygen Species (ROS)
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of OPB-51602 or vehicle control for the desired duration (e.g., 6 hours). Include a positive control such as 100 µM H2O2.
-
Probe Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Assessment of Mitochondrial Complex I Activity
-
Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells using a commercially available mitochondrial isolation kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA assay.
-
Complex I Activity Assay: Use a Complex I enzyme activity microplate assay kit.
-
Assay Procedure:
-
Add 10 µg of mitochondrial lysate to each well of the 96-well plate provided in the kit.
-
Add the assay buffer and the NADH substrate.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by Complex I.
-
Include a sample treated with a known Complex I inhibitor (e.g., rotenone) as a negative control.
-
-
Data Analysis: Calculate the rate of NADH oxidation and normalize to the protein concentration to determine the specific activity of Complex I.
Visualizations
Caption: Canonical STAT3 Signaling Pathway.
Caption: Off-Target Mechanism of OPB-51602.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting OPB-3206 and Related STAT3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the STAT3 inhibitor OPB-3206 and its closely related analogs, OPB-31121 and OPB-51602. Inconsistent experimental results can arise from a variety of factors, from compound handling to specific cellular contexts. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing inconsistent results with a compound labeled this compound. What could be the issue?
It is highly likely that "this compound" is a typographical error. Preclinical and clinical literature extensively documents the STAT3 inhibitors OPB-31121 and OPB-51602 . We recommend verifying the identity of your compound. This guide provides information on both OPB-31121 and OPB-51602, which should help you troubleshoot your experiments.
Q2: What is the primary mechanism of action for OPB-31121 and OPB-51602?
Both OPB-31121 and OPB-51602 are potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). They function by inhibiting the phosphorylation of STAT3, which prevents its dimerization, nuclear translocation, and subsequent regulation of gene expression.[1]
OPB-51602 has a dual mechanism of action. In addition to inhibiting STAT3, it also targets mitochondrial complex I of the electron transport chain. This leads to an increase in reactive oxygen species (ROS) and can induce mitophagy and cell death.[2] This dual action can contribute to its cytotoxicity in a manner that is dependent on the metabolic state of the cells.
Q3: How should I prepare and store stock solutions of these inhibitors?
For OPB-51602, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). The compound is soluble in DMSO but not in water. For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is advisable to store aliquots at -20°C to avoid repeated freeze-thaw cycles. Always protect the compound and its solutions from light.
Q4: What are typical working concentrations for cell culture experiments?
The optimal concentration will be cell-line dependent. For OPB-31121, IC50 values have been reported to be ≤10 nM in 57% of 35 hematopoietic cell lines, but >100 nM in others.[3] For OPB-51602, in vitro studies have shown effects on cell viability in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines with incubation for 16 hours.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
Q5: What are some known off-target effects or toxicities that could influence my results?
Clinical studies of both compounds have reported gastrointestinal adverse events such as nausea, vomiting, and diarrhea.[1][5] For OPB-51602, lactic acidosis has been noted, which is consistent with its inhibitory effect on mitochondrial complex I.[1] In vitro, these effects can manifest as general cytotoxicity. If you observe widespread cell death that is not consistent with the expected level of STAT3 inhibition, consider the possibility of off-target mitochondrial toxicity.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can affect the response to OPB-51602.[6] |
| Metabolic State of Cells | The cytotoxicity of OPB-51602 is linked to mitochondrial respiration.[2] Ensure consistent culture conditions (e.g., glucose concentration, oxygen levels) as variations can alter cellular metabolism and response to the inhibitor. |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure they are filled with sterile PBS or media. |
| Inappropriate Assay Endpoint | For OPB-51602, which induces ROS, consider using assays that measure oxidative stress in addition to standard viability assays like MTT or CCK8. |
Issue 2: Lack of Expected Downstream Effects on STAT3 Signaling
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for inhibiting STAT3 phosphorylation in your cell line. |
| Insufficient Incubation Time | The inhibition of STAT3 phosphorylation can be time-dependent. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration. |
| Low Basal STAT3 Activity | Confirm that your cell line has constitutively active STAT3 or stimulate the pathway with an appropriate cytokine (e.g., IL-6) before treatment. |
| Technical Issues with Western Blotting | Ensure complete protein transfer and use appropriate antibodies and blocking conditions. Include positive and negative controls. |
| Cell Line Resistance | Some cell lines may be inherently resistant to STAT3 inhibition. Consider using a different cell line with known sensitivity to these inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of OPB-31121
| Cell Type | Assay | Endpoint | IC50 / Effect | Reference |
| Hematopoietic Cell Lines (various) | Proliferation | Cell Growth Inhibition | ≤10 nM in 20/35 cell lines | [3] |
| Gastric Cancer Cells | Proliferation | Cell Growth Inhibition | Not specified | [7][8] |
| Gastric Cancer Cells | Apoptosis | Induction of Apoptosis | Observed | [8] |
Table 2: In Vitro Efficacy of OPB-51602
| Cell Type | Assay | Endpoint | Concentration/Time | Effect | Reference |
| NSCLC and TNBC Cell Lines | Cell Viability (CCK8) | Cell Growth Inhibition | Varies by cell line / 16h | Dose-dependent inhibition | [2][4] |
| DU145 and H358 Cells | Proliferation | Cell Growth Inhibition | Not specified | Dose-dependent inhibition | [6] |
| DU145 and H358 Cells | Clonogenic Assay | Colony Formation | Not specified | Inhibition of clonogenicity | [6] |
| A549 Cells | ROS Production | Increased ROS | 50 nM / 2h | Observed | [2] |
| A549 Cells | Mitochondrial Complex I Activity | Inhibition | 10 nM / 4h | Dramatic loss of activity |
Experimental Protocols
General Protocol for Cell Viability (CCK8) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of OPB-31121 or OPB-51602 in culture medium. Replace the existing medium with the medium containing the compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 16-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blot Analysis of STAT3 Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the desired concentrations of OPB-31121 or OPB-51602 for the determined optimal time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of STAT3 and points of inhibition by OPB compounds.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Phase I study of OPB-51602, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 8. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing OPB-3206 concentration for cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor OPB-3206 (also known as OPB-111077). The focus of this guide is to provide a framework for optimizing this compound concentration to achieve desired effects on cell viability while minimizing potential off-target toxicity.
Important Note: Specific preclinical data detailing the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is not extensively available in published literature. In vitro studies have indicated that OPB-111077 has a significant growth inhibitory effect in various cancer models, but the quantitative data from these studies by the manufacturer remains largely unpublished.[1] Therefore, this guide emphasizes the experimental methodology required for researchers to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (OPB-111077) is a small-molecule inhibitor that targets Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in critical cellular functions such as proliferation, survival (anti-apoptosis), and angiogenesis.[1][2] In many cancers, STAT3 is persistently activated, contributing to tumor growth and progression.[2][3] this compound inhibits the phosphorylation of STAT3, which is essential for its activation, dimerization, and nuclear translocation.[3] By blocking this pathway, this compound can decrease the expression of STAT3 target genes (e.g., c-Myc, cyclin D1, Bcl-2, survivin), leading to reduced cell viability and the induction of apoptosis.[1][2] Additionally, this compound has been reported to be an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS).[1]
dot
Caption: Simplified this compound mechanism of action.
Q2: What is a recommended starting concentration range for a cell viability experiment?
A2: Without established IC50 values for your specific cell line, a broad, logarithmic dose-response experiment is the best starting point. A typical range for a novel kinase inhibitor would span several orders of magnitude, from nanomolar to micromolar concentrations.
Recommended Initial Range-Finding Concentrations:
-
1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM.
This wide range will help identify the approximate concentration at which this compound begins to affect cell viability and establish a narrower, more focused range for subsequent, more precise IC50 determination experiments.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is cell-line dependent and is influenced by the cell doubling time. A common starting point for cell viability assays is 72 hours, as this allows sufficient time for anti-proliferative effects to become apparent.[4][5] However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response to this compound.[6]
Q4: My cell viability results are inconsistent. What are common causes?
A4: Inconsistent results in cell-based assays can stem from several factors.[7] Key areas to check include:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Inconsistent initial cell numbers will lead to variability. Optimize and strictly control the seeding density for your plates.
-
Compound Preparation: Ensure accurate serial dilutions. As this compound is likely dissolved in a solvent like DMSO, keep the final DMSO concentration constant and low (typically <0.5%) across all wells, including the vehicle control.
-
Assay Conditions: Maintain consistency in incubation times, media volume, and the timing of reagent addition.
Q5: I'm observing high levels of cell death even at low concentrations. What could be the cause?
A5: This could indicate several possibilities:
-
High Sensitivity: Your cell line may be exceptionally sensitive to STAT3 or OXPHOS inhibition.
-
Off-Target Effects: At certain concentrations, kinase inhibitors can affect proteins other than their intended target, which may induce toxicity.[8] A significant difference between the concentration needed to inhibit STAT3 phosphorylation and the concentration that causes cell death may suggest off-target toxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control with the highest concentration of solvent used in your experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect on cell viability, even at high concentrations. | 1. Compound Inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cell Line Resistance: The cell line may not depend on the STAT3 pathway for survival or may have compensatory signaling pathways. 3. Assay Issue: The chosen viability assay may not be sensitive enough, or the incubation time may be too short.[4] | 1. Use a fresh aliquot of this compound. Confirm its identity and purity if possible. 2. Confirm STAT3 is active (phosphorylated) in your untreated cell line via Western blot. If STAT3 is not active, the inhibitor is unlikely to have an effect. 3. Increase the treatment duration (e.g., to 96 hours). Try a different viability assay (e.g., an ATP-based assay instead of a metabolic assay). |
| High background in "no cell" control wells. | 1. Media Interference: Phenol red or other components in the culture media can interfere with certain colorimetric or fluorometric assays. 2. Microbial Contamination: Contamination can lead to false signals in metabolic assays. | 1. Use phenol red-free medium for the assay incubation period if using assays like MTT or resazurin. 2. Visually inspect cultures for signs of contamination. Discard contaminated cells and reagents. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 2. Pipetting Errors: Inaccurate pipetting of the compound, media, or assay reagents. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered concentrations. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently but thoroughly between pipetting. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| IC50 value is much higher/lower than expected for a STAT3 inhibitor. | 1. Cell Line Specificity: Different cell lines have varying dependencies on the STAT3 pathway. 2. Assay Choice and Timing: The calculated IC50 is highly dependent on the assay method and the endpoint chosen. 3. Off-Target Activity: The observed effect on viability may be due to inhibition of targets other than STAT3. | 1. This may be the true IC50 for your cell line. Correlate the viability IC50 with an on-target IC50 (e.g., inhibition of STAT3 phosphorylation via Western blot). 2. Report the assay method and time point with your IC50 value. Compare results across different time points. 3. If possible, compare the effects with a structurally different STAT3 inhibitor to distinguish on-target from off-target effects. |
Data Presentation & Management
Since public data is limited, researchers must generate their own. Use the following table structure to record and analyze your dose-response data.
Table 1: Example Data from a Hypothetical Dose-Response Experiment
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability* |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.01 | 1.231 | 1.265 | 1.249 | 1.248 | 98.2% |
| 0.1 | 1.102 | 1.145 | 1.122 | 1.123 | 88.4% |
| 1 | 0.751 | 0.799 | 0.768 | 0.773 | 60.8% |
| 10 | 0.243 | 0.261 | 0.255 | 0.253 | 19.9% |
| 50 | 0.112 | 0.109 | 0.115 | 0.112 | 8.8% |
| Blank (Media Only) | 0.105 | 0.103 | 0.104 | 0.104 | - |
*% Viability = ((Avg Absorbance_Sample - Avg Absorbance_Blank) / (Avg Absorbance_Control - Avg Absorbance_Blank)) * 100
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing cell viability. The optimal cell seeding density and incubation times should be empirically determined for each cell line.
Materials:
-
Target cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
dot
Caption: Experimental workflow for IC50 determination.
Procedure:
-
Cell Seeding (Day 1): a. Harvest cells that are in a healthy, logarithmic growth phase. b. Perform a cell count and calculate the required volume for your desired seeding density. c. Seed cells in a 96-well plate in 100 µL of complete medium per well. Include "media only" wells for a blank control. d. Incubate the plate overnight to allow cells to attach.
-
Compound Treatment (Day 2): a. Prepare serial dilutions of this compound in complete medium from your stock solution. Aim for a 2X final concentration in the dilution series. b. Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose). c. Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. d. Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
MTT Assay (Day 5): a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. After the incubation, carefully remove the medium. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "media only" blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability). d. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Troubleshooting Logic Diagram
dot
Caption: Logic diagram for troubleshooting results.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research | Otsuka US [otsuka-us.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synentec.com [synentec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pipeline | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
OPB-3206 degradation and storage issues
avoiding OPB-3206 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of OPB-3206, a matrix metalloproteinase (MMP) inhibitor, in experimental assays. Particular focus is given to avoiding and troubleshooting compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its chemical structure contains a hydroxamate group, which acts as a zinc-binding group (ZBG). This allows this compound to chelate the essential zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[1][2] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM) and are involved in processes like tissue remodeling, cell migration, and invasion.[3][4][5][6] By inhibiting MMPs, this compound can prevent the breakdown of the ECM, which is a key process in cancer cell metastasis and other pathologies.
Q2: Why is my this compound precipitating out of solution in my cell culture media?
A2: Precipitation of small molecule inhibitors like this compound is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many hydroxamate-based MMP inhibitors, is a hydrophobic molecule with likely low solubility in aqueous solutions such as cell culture media.[1]
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, forming a precipitate.
-
Concentration Exceeding Solubility Limit: The final working concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[7]
-
Temperature and pH: Changes in temperature and pH can also affect the solubility of the compound.
Q3: What is the best solvent to dissolve this compound?
A3: For creating a high-concentration stock solution, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended. It is crucial to use high-purity, anhydrous (water-free) DMSO to ensure the stability and solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: Can I use media that has a visible precipitate of this compound?
A5: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate itself could also have unintended cytotoxic effects.
Quantitative Data for this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various matrix metalloproteinases.
| Target MMP | IC50 Value (M) |
| Interstitial Collagenase (MMP-1) | 7 x 10⁻⁷ |
| Gelatinase B (MMP-9) | 5 x 10⁻⁷ |
| Gelatinase A (MMP-2) | 5 x 10⁻⁶ |
| Stromelysin-1 (MMP-3) | 2 x 10⁻⁶ |
Data sourced from supplier information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 363.41 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh out 3.63 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the compound is fully dissolved. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term (up to 2 weeks) or -80°C for long-term (up to 6 months) storage, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound into Cell Culture Media to Avoid Precipitation
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," perform an intermediate dilution. For example, dilute the 10 mM stock solution to 1 mM in fresh DMSO.
-
Final Dilution:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
While gently vortexing or swirling the medium, add the this compound stock solution (or intermediate dilution) drop-wise and slowly. This rapid dispersion is crucial to prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO is below cytotoxic levels (e.g., ≤ 0.1%).
-
-
Final Check: After adding the this compound, gently mix the medium and visually inspect for any signs of precipitation or cloudiness before adding it to your cells.
Troubleshooting Guide
If you observe a precipitate after adding this compound to your media, consult the following guide.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Visualizing the Mechanism of Action
Matrix Metalloproteinase (MMP) Signaling Pathway
MMPs are key regulators of the extracellular matrix (ECM). Their activity is tightly controlled, but when dysregulated, they can promote cellular invasion and migration. This compound inhibits this process.
dot
Caption: Inhibition of MMP-mediated ECM degradation by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. portlandpress.com [portlandpress.com]
- 7. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with OPB STAT3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using OPB-series STAT3 inhibitors, with a focus on mitigating high background signals in experimental assays. Given the close nomenclature and shared target, this guide addresses issues potentially encountered with compounds like OPB-31121, OPB-51602, and OPB-111077, and will refer to them collectively as "OPB compounds" or "OPB-3206 (and related series)."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the OPB compound series?
The OPB compounds are a series of small molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] STAT3 is a transcription factor that, when aberrantly activated in cancer, promotes cell proliferation, survival, and angiogenesis.[5][6][7] The OPB inhibitors function by interfering with STAT3 activity. For instance, OPB-31121 has been shown to interact with the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[1] OPB-51602 has been reported to be toxic to tumor cells in a STAT3-dependent manner by inhibiting mitochondrial complex I and inducing ROS production.[2][8]
Q2: In which types of assays are OPB compounds typically evaluated?
The efficacy of OPB compounds is commonly assessed in a variety of cell-based assays designed to measure the inhibition of the STAT3 signaling pathway and its downstream effects. These include:
-
Western Blotting: To detect changes in the phosphorylation of STAT3 (p-STAT3) at Tyr705, a key marker of its activation.
-
Luciferase Reporter Assays: To quantify the transcriptional activity of STAT3.
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of the inhibitor on cancer cell growth.
-
Immunofluorescence/Immunocytochemistry: To visualize the nuclear translocation of STAT3.
-
Chromatin Immunoprecipitation (ChIP) Assays: To measure the binding of STAT3 to the promoter regions of its target genes.[9]
Q3: What are the common sources of high background signal when using small molecule inhibitors like the OPB compounds?
High background signal can obscure the specific effects of the inhibitor and lead to misinterpretation of data. Common sources include:
-
Non-specific binding of the compound: The inhibitor may bind to other proteins or cellular components in addition to its intended target.[10]
-
Off-target effects of the compound: The inhibitor might affect other signaling pathways, leading to indirect effects that contribute to the background.[10]
-
Suboptimal assay conditions: Inappropriate concentrations of reagents, incubation times, or washing procedures can all increase background.
-
Issues with detection reagents: Primary or secondary antibodies used in immunoassays may show cross-reactivity or be used at too high a concentration.
-
Cell health and density: Unhealthy or overly confluent cells can contribute to higher background signals.
Troubleshooting Guides
High Background in Western Blotting for p-STAT3
High background on a Western blot can manifest as a generally dark film, non-specific bands, or a speckled appearance. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to the lowest concentration that provides a specific signal. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; for phospho-specific antibodies, BSA is often preferred over milk as milk contains casein, a phosphoprotein.[11][12][13][14] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%).[13][15] |
| Secondary Antibody Issues | Run a control lane with only the secondary antibody to check for non-specific binding.[11] Consider using a pre-adsorbed secondary antibody. Ensure the secondary antibody is appropriate for the species of the primary antibody. |
| Overexposure | Reduce the exposure time when imaging the blot. If using a chemiluminescent substrate, consider diluting it. |
| Sample Preparation Issues | Ensure complete cell lysis and protein solubilization. Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[11] |
High Background in Cell-Based Reporter and Proliferation Assays
High background in plate-based assays can lead to a narrow assay window and reduced sensitivity.
| Potential Cause | Recommended Solution |
| Compound Precipitation or Aggregation | Visually inspect the compound in solution and in the assay plate. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Test the solubility of the compound in your assay medium. |
| Non-specific Cytotoxicity | Perform a dose-response curve to identify a concentration range that inhibits STAT3 signaling without causing general cell death. Use a counter-screen with a cell line that does not rely on STAT3 signaling. |
| Interference with Detection Reagents | Some compounds can directly inhibit or enhance the activity of reporter enzymes like luciferase. Run a control where the compound is added just before reading the plate to check for direct interference. |
| Suboptimal Cell Density | Optimize the cell seeding density. Too many cells can lead to high background, while too few can result in a weak signal. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
Experimental Protocols & Visualizations
Diagram: Canonical STAT3 Signaling Pathway
This diagram illustrates the typical activation cascade of STAT3, which is the target of the OPB compound series.
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jebms.org [jebms.org]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 8. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blot Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
OPB-3206 experimental controls and best practices
Technical Support Center: OPB-31121 & OPB-51602
A Guide to Experimental Best Practices and Troubleshooting for Novel STAT3 Inhibitors
Disclaimer: The compound "OPB-3206" referenced in the initial query appears to be a typographical error. Based on available scientific literature, this guide focuses on the well-documented STAT3 inhibitors from Otsuka Pharmaceutical, OPB-31121 and OPB-51602 .
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing the STAT3 inhibitors OPB-31121 and OPB-51602 in preclinical research. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of OPB-31121 and OPB-51602.
| Question | Answer & Troubleshooting Steps |
| 1. How should I dissolve and store OPB-31121 and OPB-51602? | Answer: Both compounds are typically soluble in DMSO. Best Practice: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. For experiments, dilute the DMSO stock in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all conditions, including the vehicle control, as DMSO can have independent biological effects. |
| 2. What are the typical working concentrations for in vitro experiments? | Answer: The effective concentration is highly cell-line dependent. OPB-31121: The IC50 for growth inhibition in various hematopoietic malignant cell lines ranges from <10 nM to >100 nM[1]. OPB-51602: This compound is highly potent, with reported IC50 values for cytotoxicity between 0.5 and 2.8 nM in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines[2][3]. Best Practice: Perform a dose-response curve (e.g., from 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. |
| 3. I am not observing inhibition of STAT3 phosphorylation (p-STAT3) after treatment. What should I do? | Troubleshooting: 1. Check Treatment Time & Dose: Ensure the concentration and incubation time are sufficient. For OPB-31121, treatment for 16 hours has been shown to be effective[4]. 2. Confirm STAT3 Activation: Your negative control (untreated or vehicle-treated cells) must show a detectable basal level of p-STAT3. If not, you may need to stimulate the pathway (e.g., with IL-6) to induce STAT3 phosphorylation[1][4]. 3. Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Use a fresh aliquot if possible. 4. Assess Cell Line Sensitivity: Some cell lines may be resistant or have low dependence on the STAT3 pathway. Confirm that your cell model has active STAT3 signaling. |
| 4. My results are inconsistent or not reproducible. What are the critical experimental controls? | Answer: Rigorous controls are essential for interpreting your data correctly. Mandatory Controls: • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the inhibitor. This is your baseline for comparison. • Positive Control (Pathway Activation): Use a known activator of the JAK/STAT3 pathway, such as Interleukin-6 (IL-6), to confirm that the signaling cascade is functional in your cells[1]. • Negative Control (Genetic): If available, use STAT3 knockout (KO) or knockdown (KD) cells. These cells should be resistant to the cytotoxic effects of the inhibitors, particularly for OPB-51602, which shows STAT3-dependent toxicity[2][3][5]. • Positive Control (Inhibitor): Use another well-characterized STAT3 inhibitor (e.g., Stattic) as a comparator[6][7]. |
| 5. I'm seeing unexpected cytotoxicity or off-target effects. What is known about the specificity of these compounds? | Answer: While potent STAT3 inhibitors, off-target effects have been noted. • OPB-31121: It has been shown to inhibit both STAT3 and STAT5 phosphorylation and can also downregulate JAK2 and gp130 expression[1][8]. • OPB-51602: This inhibitor has a significant off-target effect on mitochondria. It inhibits Complex I of the electron transport chain, leading to increased Reactive Oxygen Species (ROS) production and subsequent cell death[2][5][9]. This mitochondrial toxicity is a key part of its mechanism of action. Best Practice: To dissect on-target vs. off-target effects, use STAT3 KO/KD cells as a control. If an effect persists in the absence of STAT3, it is likely an off-target mechanism. For OPB-51602, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Glutathione ethyl ester (GSH-EE) can help determine the contribution of ROS to the observed phenotype[5]. |
| 6. Why does the sensitivity to OPB-51602 not correlate with total STAT3 expression levels? | Answer: The toxicity of OPB-51602 is primarily dependent on the presence of mitochondrial STAT3, not the total cellular STAT3 levels[2][5]. Cells expressing a mitochondrially-restricted form of STAT3 remain sensitive to the compound, while STAT3-null cells are protected[5][9]. Therefore, the subcellular localization and role of STAT3 in mitochondrial respiration in a given cell line are more critical determinants of sensitivity than total STAT3 protein expression. |
Quantitative Data Summary
Table 1: In Vitro Potency of OPB-31121
| Compound | Metric | Value | Target/Context | Reference |
| OPB-31121 | Kd | 10 nM | STAT3 SH2 Domain | [4][8][10] |
| IC50 | 18.7 nM | STAT3 Inhibition (assay specific) | [8][11] | |
| IC50 | <10 nM | Growth inhibition in 57% of 35 hematopoietic cancer cell lines | [1] | |
| IC50 | >100 nM | Growth inhibition in 23% of 35 hematopoietic cancer cell lines | [1] |
Table 2: In Vitro Potency of OPB-51602
| Compound | Cell Line | Cancer Type | IC50 (16h treatment) | Reference |
| OPB-51602 | H522 | NSCLC | ~0.5 nM | [2][3] |
| H2228 | NSCLC | ~1.0 nM | [2][3] | |
| H23 | NSCLC | ~2.8 nM | [2][3] | |
| A549 | NSCLC | ~1.5 nM | [2][3] | |
| MDA-MB-231 | TNBC | ~1.2 nM | [2][3] | |
| MDA-MB-468 | TNBC | ~1.8 nM | [2][3] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Inhibition
This protocol is designed to assess the direct inhibitory effect of OPB-31121 or OPB-51602 on STAT3 activation.
-
Cell Seeding: Plate cells (e.g., 1-2 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal STAT3 activation, serum-starve cells for 4-6 hours in a serum-free or low-serum (0.5%) medium.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of the STAT3 inhibitor or vehicle (DMSO) for the specified duration (e.g., 16 hours for OPB-31121[4]).
-
Pathway Stimulation (If necessary): If basal p-STAT3 is low, add a stimulating cytokine like IL-6 (e.g., 20 ng/mL) for the last 15-30 minutes of the inhibitor incubation period to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify band intensities. A successful experiment will show a dose-dependent decrease in the p-STAT3/total STAT3 ratio in inhibitor-treated samples compared to the vehicle control.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of the inhibitors on cell proliferation and survival.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 3,000-8,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of OPB-31121 or OPB-51602 in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 16 to 72 hours).
-
Viability Measurement:
-
For CCK-8/WST-8 Assays: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm.
-
For Crystal Violet Assays: Gently wash the cells with PBS. Fix the cells with methanol or paraformaldehyde for 10-15 minutes. Stain with 0.5% crystal violet solution for 20 minutes. Wash away excess stain with water and allow the plates to dry. Solubilize the stain with 10% acetic acid or methanol and measure the absorbance at ~570 nm.
-
-
Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the results as percent viability versus inhibitor concentration and calculate the IC50 value using non-linear regression.
Protocol 3: Clonogenic (Colony Formation) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and tumorigenicity.
-
Cell Seeding: Prepare a single-cell suspension. Count the cells and seed a low number of cells (e.g., 200-1,000 cells per well) into 6-well plates. The exact number should be optimized to yield distinct, countable colonies.
-
Treatment: Allow cells to adhere for 24 hours, then treat with a range of concentrations of the STAT3 inhibitor or vehicle control.
-
Incubation: Incubate the plates in a humidified incubator at 37°C for 10-14 days, or until visible colonies are formed. Do not disturb the plates during this time.
-
Colony Staining:
-
Carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with 70% ethanol or a methanol/acetic acid solution for 10-15 minutes[12].
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Analysis: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the plating efficiency and survival fraction relative to the vehicle control to determine the inhibitor's effect on clonogenic survival.
Signaling Pathways and Experimental Workflows
Diagram 1: Canonical STAT3 Signaling Pathway and Inhibition
Caption: Canonical JAK/STAT3 signaling pathway and the inhibitory mechanism of OPB compounds.
Diagram 2: Off-Target Mitochondrial Effect of OPB-51602
Caption: Mitochondrial-mediated cytotoxicity pathway of the STAT3 inhibitor OPB-51602.
Diagram 3: Experimental Workflow for Inhibitor Validation
Caption: A logical workflow for the experimental validation of STAT3 inhibitors in vitro.
References
- 1. abmole.com [abmole.com]
- 2. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPB-31121 | Probechem Biochemicals [probechem.com]
- 9. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OPB-31121|CAS |DC Chemicals [dcchemicals.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Investigational STAT3 Inhibitor OPB-3206 (and related compounds) versus Standard of Care in Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational agent OPB-3206 and its closely related compounds, primarily focusing on OPB-111077, against the established standard of care for advanced solid tumors and diffuse large B-cell lymphoma (DLBCL). It is important to note that the development of OPB-111077 was discontinued by Otsuka Pharmaceutical in early 2025 for strategic reasons. This document serves as a retrospective analysis for research and informational purposes.
Mechanism of Action: A Dual Hit on Cancer Cell Metabolism and Signaling
OPB-111077 and related compounds are orally available small molecules that function as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.
Beyond its role as a STAT3 inhibitor, OPB-111077 also targets mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting complex I of the electron transport chain.[3] This dual mechanism disrupts both the signaling pathways that drive cancer growth and the metabolic processes that fuel it. A related compound, OPB-51602, has been shown to be cytotoxic to tumor cells through the induction of reactive oxygen species (ROS) and inhibition of mitochondrial complex I in a STAT3-dependent manner.
Comparison in Advanced Solid Tumors
Standard of Care
The standard of care for advanced solid tumors is highly heterogeneous and depends on the tumor type, molecular characteristics, and prior lines of therapy. It generally includes a combination of:
-
Chemotherapy: Cytotoxic agents remain a cornerstone of treatment for many advanced solid tumors.[4][5]
-
Targeted Therapy: Drugs targeting specific molecular alterations (e.g., EGFR inhibitors, ALK inhibitors) have become standard for select patient populations.[6]
-
Immunotherapy: Immune checkpoint inhibitors have revolutionized the treatment of various solid tumors.[5]
-
Radiation Therapy: Often used for local control and palliation.[4]
-
Surgery: May be an option for localized disease or oligometastatic settings.[4]
OPB-111077 Clinical Data
A first-in-human Phase I trial of OPB-111077 was conducted in patients with advanced solid tumors who had no available therapy of documented benefit.[1][2][7]
Table 1: Summary of OPB-111077 Phase I Data in Advanced Solid Tumors
| Parameter | OPB-111077 (Monotherapy)[1][2][7] |
| Patient Population | Patients with advanced solid tumors with no available therapy of documented benefit. |
| Dose | Maximum Tolerated Dose (MTD) determined to be 250 mg once daily. |
| Efficacy | Modest overall clinical activity. One durable partial response was observed. Seven patients had stable disease or minor responses for at least eight treatment cycles. |
| Safety and Tolerability | Generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were nausea, fatigue, and vomiting, which were generally mild to moderate. |
Comparison in Diffuse Large B-Cell Lymphoma (DLBCL)
Standard of Care
The standard of care for newly diagnosed DLBCL is the R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone).[8][9][10][11][12] For relapsed or refractory (R/R) DLBCL, treatment options include high-dose chemotherapy with autologous stem cell transplantation for eligible patients, and more recently, CAR T-cell therapy and other novel agents.[10]
OPB-111077 Clinical Data
OPB-111077 has been evaluated in patients with R/R DLBCL in a Phase I trial in combination with bendamustine and rituximab.[3]
Table 2: Summary of OPB-111077 Combination Therapy Data in R/R DLBCL
| Parameter | OPB-111077 + Bendamustine + Rituximab[3] |
| Patient Population | Patients with relapsed or refractory (R/R) diffuse large B-cell lymphoma (DLBCL). |
| Dose | Recommended Phase 2 dose of OPB-111077 was 400 mg in combination with 120 mg/m² of bendamustine. |
| Efficacy | The overall response rate was 62.5%, with a complete response rate of 43.8%. The median progression-free survival was 257.0 days. |
| Safety and Tolerability | The most common treatment-related adverse events of any grade were lymphopenia, leukopenia, and nausea. Dose-limiting toxicities included neutropenia and anorexia at higher doses. The recommended dose combination was considered to have a tolerable safety profile. |
Experimental Protocols
First-in-Human Phase I Study of OPB-111077 in Advanced Cancers (NCT01711034)[13]
-
Study Design: This was an open-label, multicenter, dose-escalation, and dose-expansion Phase I trial.
-
Patient Population: Patients with advanced solid tumors for whom no standard therapy of documented benefit was available.
-
Treatment: OPB-111077 was administered orally once daily in 28-day cycles.
-
Primary Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose of OPB-111077.
-
Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of OPB-111077.
Conclusion
The investigational STAT3 inhibitor OPB-111077 demonstrated a manageable safety profile and modest single-agent activity in a heavily pre-treated advanced solid tumor population.[1][2] In combination with bendamustine and rituximab, it showed encouraging response rates in patients with R/R DLBCL.[3] However, the discontinuation of its clinical development suggests that it did not meet the strategic endpoints for further investigation by the manufacturer. This retrospective analysis provides valuable data for the scientific community on the clinical investigation of dual STAT3 and mitochondrial inhibitors. Future research in this area may build upon these findings to develop more effective cancer therapies.
References
- 1. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. New Solid Tumor treatments 2025 | Everyone.org [everyone.org]
- 5. Assessing the Future of Solid Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenging Standard-of-Care Paradigms in the Precision Oncology Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. media.cancercare.org [media.cancercare.org]
- 9. onclive.com [onclive.com]
- 10. ajmc.com [ajmc.com]
- 11. New standards of care for treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Validating Target Engagement of STAT3 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and other disease areas due to its critical role in tumor cell proliferation, survival, and immune evasion. Validating that a compound effectively engages STAT3 within a cellular context is a crucial step in the development of novel inhibitors. This guide provides a comparative overview of OPB-111077, a clinical-stage STAT3 inhibitor, and other widely used research compounds targeting the same pathway. We present key performance data, detailed experimental protocols for target engagement validation, and visual workflows to aid in experimental design.
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the cellular potency of OPB-111077 and three alternative STAT3 inhibitors—Stattic, Napabucasin, and AZD9150. The data is presented as the half-maximal inhibitory concentration (IC50) for STAT3 activity, a key measure of a compound's effectiveness.
| Compound | Target | Mechanism of Action | Cellular Potency (IC50) | Cell Line(s) | Reference(s) |
| OPB-111077 | STAT3 | Small molecule inhibitor of STAT3 and mitochondrial oxidative phosphorylation. | Not explicitly defined in publicly available literature; however, it has shown preclinical efficacy.[1][2][3][4][5] | HCC cell lines | [1] |
| Stattic | STAT3 | Non-peptidic small molecule that inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain. | 5.1 µM (in cell-free assays); 2.282 µM to 3.481 µM in various cancer cell lines.[6][7][8][9] | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B, MDA-MB-231, MDA-MB-435S | [9] |
| Napabucasin (BBI608) | STAT3 | Orally administered small molecule that inhibits STAT3-driven gene expression and cancer stemness. | 0.291 µM to 1.19 µM for inhibition of self-renewal in cancer stem cells; IC50 for STAT3 phosphorylation is in the submicromolar range.[10][11] | PaCa-2, U87-MG, COLO205, and others | [11] |
| AZD9150 (Danvatirsen) | STAT3 mRNA | Antisense oligonucleotide that mediates the degradation of STAT3 mRNA, thereby inhibiting STAT3 protein synthesis. | Low nanomolar range for STAT3 mRNA inhibition; IC50 for STAT3 protein inhibition is approximately 0.97-0.99 µM.[12][13][14] | SK-N-AS, NGP, IMR32 | [12] |
Signaling Pathway and Experimental Workflow
To effectively validate target engagement, it is essential to understand the underlying signaling pathway and the experimental workflows used for assessment.
Caption: A simplified diagram of the STAT3 signaling pathway and points of intervention for various inhibitors.
Caption: An overview of the experimental workflow for validating the engagement of STAT3 inhibitors in a cellular context.
Experimental Protocols
Detailed methodologies for three key experiments to validate STAT3 target engagement are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This is a fundamental assay to assess the functional consequence of STAT3 inhibition. A reduction in the levels of phosphorylated STAT3 (at Tyr705) indicates that the inhibitor is effectively blocking the upstream signaling cascade that activates STAT3.[15][16][17][18][19]
a. Cell Lysis:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with the STAT3 inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control protein (e.g., β-actin or GAPDH).
e. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of p-STAT3.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly confirm the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[20][21][22][23][24]
a. Cell Treatment and Heating:
-
Treat cultured cells with the STAT3 inhibitor or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
b. Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
c. Protein Analysis:
-
Analyze the amount of soluble STAT3 in the supernatant at each temperature point by Western blotting, as described in the protocol above.
d. Data Analysis:
-
Plot the amount of soluble STAT3 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chemoproteomics
Chemoproteomics provides an unbiased, global view of a compound's interactions with the cellular proteome, confirming direct target engagement and identifying potential off-targets.[25][26][27][28][29]
a. Probe Synthesis:
-
Synthesize a chemical probe by modifying the STAT3 inhibitor with a "clickable" tag (e.g., an alkyne or azide group) and a photo-reactive group if applicable.
b. Cell Treatment and Labeling:
-
Treat cells with the chemical probe. For competition experiments, pre-incubate cells with an excess of the unmodified inhibitor before adding the probe.
-
If using a photo-reactive probe, irradiate the cells with UV light to covalently link the probe to its binding partners.
c. Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
d. Enrichment and Digestion:
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides using an enzyme such as trypsin.
e. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were pulled down by the probe.
-
A significant enrichment of STAT3 in the probe-treated sample, which is reduced in the competition sample, confirms direct target engagement.
By employing these methodologies, researchers can rigorously validate the cellular target engagement of OPB-111077 and other STAT3 inhibitors, providing crucial data to support their development as potential therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stattic | Cell Signaling Technology [cellsignal.com]
- 7. Stattic (STAT3 Inhibitor V) | STAT3 inhibitor | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Napabucasin and Related Heterocycle-Fused Naphthoquinones as STAT3 Inhibitors with Antiproliferative Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of STAT3 with the generation 2.5 antisense oligonucleotide, AZD9150, decreases neuroblastoma tumorigenicity and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. YL064 directly inhibits STAT3 activity to induce apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Proteomic identification of the oncoprotein STAT3 as a target of a novel Skp1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
OPB-3206 cross-reactivity with other proteins
An extensive search for information regarding "OPB-3206" has yielded no specific results for a compound with this designation. This suggests that "this compound" may be an internal project name not yet disclosed publicly, a developmental code that has been discontinued, or potentially an error in the designation.
Pharmaceutical and biotechnology companies, such as Otsuka Pharmaceutical which utilizes the "OPB" prefix for some of its development compounds, often have numerous candidates in their preclinical and clinical pipelines. The public availability of information on these compounds is typically limited until they reach significant development milestones, such as entry into clinical trials or publication in scientific literature.
Without specific information identifying the primary molecular target and mechanism of action of this compound, a comparison of its cross-reactivity with other proteins cannot be conducted. To proceed with a comprehensive analysis as requested, the correct identification of the compound and its intended biological target is essential.
For a comprehensive comparison guide on the cross-reactivity of a specific compound, the following information would be necessary:
-
Primary Target: The intended biological target of the compound (e.g., a specific kinase, receptor, or enzyme).
-
Compound Class: The general chemical class of the molecule (e.g., small molecule inhibitor, monoclonal antibody).
-
Available Data: Any published or publicly available data from preclinical or clinical studies, including kinase profiling panels, proteomics studies, or other off-target screening assays.
Should a corrected name or additional identifying information for this compound become available, a thorough analysis of its cross-reactivity profile can be performed. This would involve gathering relevant experimental data, structuring it for clear comparison, detailing the methodologies used in the cited experiments, and visualizing the relevant biological pathways.
The STAT3 Inhibitor Stattic: A Synergistic Partner in Cancer Therapy
A detailed comparison of the synergistic effects of Stattic with Erdafitinib and Docetaxel in preclinical cancer models.
The signal transducer and activator of transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a pivotal role in tumor progression, including proliferation, survival, and invasion. Its role in tumorigenesis makes it an attractive target for cancer therapy. Stattic, a small molecule inhibitor of STAT3, has demonstrated the ability to selectively inhibit the activation, dimerization, and nuclear translocation of STAT3. Emerging preclinical evidence highlights the potential of Stattic to synergistically enhance the efficacy of conventional chemotherapeutic agents and targeted therapies, offering a promising strategy to overcome drug resistance and improve treatment outcomes.
This guide provides a comparative analysis of the synergistic effects of Stattic in combination with two distinct anti-cancer drugs: Erdafitinib, a pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, and Docetaxel, a microtubule-stabilizing chemotherapeutic agent. We present quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Stattic in Combination with Erdafitinib in Lung Squamous Cell Carcinoma
A recent study investigated the synergistic anti-tumor effects of combining Stattic with Erdafitinib in FGFR1-positive lung squamous cell carcinoma (LUSC) cells (H520). The rationale for this combination lies in the observation that while Erdafitinib can inhibit FGFR signaling, STAT3, a downstream target, can remain active, potentially limiting the drug's efficacy. Concurrent inhibition of both FGFR and STAT3 pathways is hypothesized to produce a more potent anti-cancer effect.[1][2][3][4]
In Vitro Synergism: Quantitative Analysis
The synergistic cytotoxicity of Stattic and Erdafitinib was evaluated in H520 lung cancer cells. The half-maximal inhibitory concentration (IC50) for each drug was determined individually, followed by combination studies to assess for synergy.
| Treatment Group | Cell Line | IC50 (24h treatment) | Combination Index (CI) |
| Stattic | H520 | 3.97 µM | Not Applicable |
| Erdafitinib | H520 | 21.61 µM | Not Applicable |
| Stattic + Erdafitinib | H520 | Not Reported | < 1 (indicating synergy) |
| Stattic | BEAS-2B (normal lung epithelial) | > 80 µM | Not Applicable |
| Erdafitinib | BEAS-2B (normal lung epithelial) | > 80 µM | Not Applicable |
Data sourced from a study on the synergistic effect of Stattic and Erdafitinib in LUSC cells.[2]
The combination of Stattic and Erdafitinib demonstrated a synergistic effect in inhibiting the proliferation of H520 cells, as indicated by a Combination Index (CI) of less than 1. Importantly, both drugs showed significantly lower toxicity in normal human lung epithelial cells (BEAS-2B), suggesting a potential therapeutic window for this combination.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: H520 and BEAS-2B cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with varying concentrations of Stattic, Erdafitinib, or a combination of both for 24 hours.
-
MTT Incubation: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using GraphPad Prism software. The combination index was calculated using CompuSyn software.
Colony Formation Assay:
-
Cell Seeding: H520 cells were seeded in 6-well plates at a low density.
-
Drug Treatment: Cells were treated with Stattic (2.5 µM), Erdafitinib (10 µM), or their combination for 24 hours.
-
Colony Growth: The cells were then cultured for an additional 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol, stained with crystal violet, and counted.
Signaling Pathway and Experimental Workflow
The synergistic effect of Stattic and Erdafitinib is attributed to the dual blockade of the FGFR and STAT3 signaling pathways.
Caption: Dual inhibition of FGFR1 and STAT3 signaling pathways by Erdafitinib and Stattic.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 4. STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for OPB-3206 Clinical Trials
A comprehensive search for clinical trial data on a compound designated OPB-3206 has yielded no publicly available information. As a result, a comparison guide detailing a clinical trial of this compound versus placebo cannot be constructed at this time.
Searches for "this compound" across scientific and medical databases, clinical trial registries, and general web searches did not return any specific information regarding a drug with this identifier. While the "OPB" prefix has been associated with compounds from the pharmaceutical company Otsuka, no records for "this compound" were found in the public domain.
This absence of information prevents the fulfillment of the core requirements for the requested comparison guide, which include:
-
Data Presentation: Without any reported clinical trial results, there is no quantitative data to summarize in comparative tables.
-
Experimental Protocols: Methodologies for key experiments cannot be detailed as no studies have been published.
-
Visualization of Signaling Pathways or Workflows: The mechanism of action and related biological pathways for an unknown compound cannot be diagrammed.
It is possible that this compound is an internal compound designation that has not yet entered public clinical development, that the designation is incorrect, or that it is a discontinued project with no published data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases if available. Should public information on this compound become available in the future, a detailed comparison guide could be generated.
A Comparative Analysis of the STAT3 Inhibitor OPB-3206 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the STAT3 SH2 Domain
The primary mechanism of action for the OPB series of compounds is the direct inhibition of STAT3. These molecules are designed to bind to the Src Homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of STAT3 monomers upon their phosphorylation, a critical step for nuclear translocation and subsequent DNA binding and transcriptional activation of target genes. By occupying the SH2 domain, these inhibitors prevent the formation of functional STAT3 dimers, thereby blocking the entire downstream signaling cascade. Computational docking and molecular dynamics simulations have indicated a high binding affinity of compounds like OPB-31121 to the STAT3 SH2 domain, with a binding site that does not overlap with several other known STAT3 inhibitors[1].
Performance Data of OPB-31121 and Analogs
The following tables summarize the available quantitative data on the in vitro and in vivo performance of OPB-31121 and its analogs from preclinical and clinical studies.
Table 1: In Vitro Potency of OPB-31121 and Analogs against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OPB-31121 | LNCaP | Prostate Cancer | 18 | [2] |
| OPB-31121 | DU145 | Prostate Cancer | 25 | [2] |
| OPB-31121 | Various Hematopoietic Malignant Cells | Leukemia/Lymphoma | <10 (in 57% of cell lines) | [3] |
| OPB-51602 | N/A | N/A | N/A | N/A |
| OPB-111077 | N/A | N/A | N/A | N/A |
Note: N/A indicates that specific IC50 values were not found in the reviewed literature under the scope of this search.
Table 2: Binding Affinity and Preclinical/Clinical Observations
| Compound | Target | Binding Affinity (Kd) | Key Preclinical Findings | Key Clinical Findings |
| OPB-31121 | STAT3 SH2 Domain | 10 nM | Inhibits STAT3 DNA binding; enhances activity of chemotherapy.[4] | Phase I trial showed dose-limiting toxicities and limited anti-tumor activity.[4] |
| OPB-51602 | STAT3 SH2 Domain | N/A | Demonstrates growth inhibition against xenograft tumors.[4] | Phase I testing showed reduction of phosphorylated STAT3 and some tumor regression in NSCLC.[4][5] |
| OPB-111077 | STAT3 SH2 Domain | N/A | Significant growth inhibitory effect in various cancer models.[6] | Phase I evaluation showed greater tolerability than OPB-31121, but with modest anti-tumor responses.[4][5] |
Experimental Protocols
The evaluation of STAT3 inhibitors like OPB-3206 and its analogs relies on a set of established experimental protocols to determine their efficacy and mechanism of action.
Western Blotting for STAT3 Phosphorylation
This is a fundamental assay to assess the direct impact of the inhibitor on the STAT3 signaling pathway.
-
Objective: To measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cancer cells treated with the inhibitor.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with constitutively active STAT3 are cultured and treated with varying concentrations of the inhibitor for a specified duration.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p-STAT3 (e.g., Tyr705) and total STAT3, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified to determine the ratio of p-STAT3 to total STAT3.
-
Cell Viability and Proliferation Assays (MTT/XTT)
These assays are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
-
Objective: To measure the dose-dependent effect of the inhibitor on cell viability and determine the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor.
-
Incubation: Cells are incubated for a period of 48 to 72 hours.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Measurement: The absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
-
In Vivo Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
-
Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.
-
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Treatment Administration: Once tumors reach a palpable size, the mice are treated with the inhibitor (e.g., orally or via injection) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for p-STAT3, can be performed on the tumor tissue.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound and its analogs.
Caption: Experimental workflow for assessing STAT3 phosphorylation via Western blotting.
Conclusion
The OPB series of STAT3 inhibitors, including OPB-31121, OPB-51602, and by extension, this compound, represent a targeted approach to cancer therapy by directly interfering with the STAT3 signaling pathway. Preclinical data demonstrate their potential to inhibit cancer cell growth at nanomolar concentrations. However, clinical translation has been met with challenges, including dose-limiting toxicities and modest efficacy, highlighting the complexities of targeting the STAT3 pathway in patients. Further research, potentially focusing on structure-activity relationships to improve the therapeutic index, is necessary to realize the full potential of this class of inhibitors. The experimental protocols and pathways outlined in this guide provide a foundational understanding for researchers dedicated to advancing the field of STAT3-targeted cancer therapy.
References
- 1. Synthesis and biological activity of potential antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: OPB-3206 and Other STAT3 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to STAT3-Targeting Agents
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of numerous cancers. Its involvement in tumor cell proliferation, survival, invasion, and immunosuppression has made it a highly attractive target for novel cancer therapeutics. One such agent is OPB-3206, part of a series of STAT3 inhibitors developed by Otsuka Pharmaceutical. This guide provides a comparative analysis of this compound and its related compounds with other notable STAT3 inhibitors that have reached various stages of preclinical and clinical development. We present available data to offer an objective overview of their mechanisms, efficacy, and safety profiles.
Mechanism of Action: A Diverse Attack on a Common Enemy
STAT3 inhibitors employ a variety of strategies to disrupt its oncogenic signaling. The primary mechanisms of the compounds discussed in this guide are summarized below.
The STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and highlights the points of intervention for different classes of inhibitors.
Caption: STAT3 signaling pathway and points of therapeutic intervention.
-
OPB Compounds (OPB-31121, OPB-51602): These are small molecule inhibitors that are understood to bind to the SH2 domain of STAT3. This interaction is critical as the SH2 domain is necessary for the dimerization of phosphorylated STAT3 monomers, a key step for nuclear translocation and DNA binding. By occupying the SH2 domain, these inhibitors prevent the formation of active STAT3 dimers.
-
Napabucasin (BBI608): The precise mechanism of action for Napabucasin has been a subject of some debate. While some studies suggest it inhibits STAT3 by binding to its SH2 domain, others propose it interacts with the DNA-binding domain or a pocket between the linker and the DNA-binding domain. It is also reported to impact other oncogenic pathways, such as WNT/β-catenin, and is known as a cancer cell stemness inhibitor.
-
AZD9150 (Danvatirsen): This agent is an antisense oligonucleotide (ASO). Instead of targeting the STAT3 protein directly, AZD9150 is designed to bind to the messenger RNA (mRNA) that codes for STAT3. This binding leads to the degradation of the STAT3 mRNA, thereby preventing the synthesis of the STAT3 protein and reducing its overall levels in the cell.
-
KT-333: This compound represents a newer class of drugs known as proteolysis-targeting chimeras (PROTACs). KT-333 is a heterobifunctional molecule that brings STAT3 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the STAT3 protein by the proteasome. This approach eliminates the STAT3 protein rather than just inhibiting its function.
-
C188-9 (TTI-101): This is a potent small molecule inhibitor that, like the OPB compounds, targets the SH2 domain of STAT3 with high affinity, thereby preventing its dimerization and activation.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies are limited. However, by examining data from various independent studies, we can draw a comparative picture of the in vitro and in vivo activities of these inhibitors.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for various STAT3 inhibitors against different cancer cell lines. Note: These values are from different studies and experimental conditions, so direct comparisons should be made with caution.
| Compound | Cell Line(s) | Cancer Type | Reported IC50 | Citation(s) |
| OPB-31121 | LNCaP, DU145 | Prostate Cancer | 18 nM, 25 nM | |
| Stattic | MDA-MB-231 | Breast Cancer | 5.5 µM | |
| PC3 | Prostate Cancer | 1.7 µM |
In Vivo Antitumor Activity
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of anticancer agents.
| Compound | Tumor Model | Key Findings | Citation(s) |
| OPB-31121 | Primary leukemia and SNU484 gastric cancer xenografts | Slowed tumor growth. | |
| OPB-51602 | Various xenograft models | Demonstrated growth inhibition. | |
| AZD9150 | Lymphoma and lung cancer models | Showed antitumor activity. | |
| KT-333 | Anaplastic large cell lymphoma xenografts | Eradication of tumors with intermittent dosing. | |
| Colorectal cancer syngeneic model | Tumor regressions when combined with anti-PD1 therapy. | ||
| C188-9 (TTI-101) | Hepatocellular carcinoma mouse model | Demonstrated tumor growth arrest and reversal of liver injury. |
Clinical Trial Data: Safety and Efficacy in Humans
The ultimate test of any therapeutic agent is its performance in human clinical trials. The following tables summarize key findings from Phase I and II studies of these STAT3 inhibitors.
Safety and Tolerability
| Compound | Phase of Trial | Most Common Adverse Events | Dose-Limiting Toxicities (DLTs) | Citation(s) |
| OPB-31121 | Phase I | Not detailed in provided abstracts, but trial revealed "considerable dose-limiting toxicities". | Not specified, but occurred at doses below those needed for STAT3 inhibition. | |
| OPB-51602 | Phase I | Nausea, peripheral sensory neuropathy, diarrhea, decreased appetite, hematological toxicities. | Grade 3 lactic acidosis, increased blood lactic acid, peripheral neuropathy. | |
| Napabucasin | Phase Ib/III | Diarrhea, nausea, vomiting, fatigue, abdominal pain. | Grade 3 anorexia (in one Phase 1 study). | |
| AZD9150 | Phase Ib | Transaminitis, fatigue, thrombocytopenia, nausea, anemia. | Not specified in the provided abstracts for the expansion cohort. | |
| KT-333 | Phase I | Constipation, fatigue, nausea, anemia, stomatitis, arthralgia. | Grade 3 stomatitis, arthralgia, fatigue. | |
| C188-9 (TTI-101) | Phase I | Diarrhea (mostly grade 1/2), fatigue, nausea. | No DLTs observed. |
Clinical Efficacy
| Compound | Phase of Trial | Cancer Type(s) | Key Efficacy Results | Citation(s) |
| OPB-31121 | Phase I | Advanced solid tumors | Limited anti-tumor activity observed. | |
| OPB-51602 | Phase I | Hematological malignancies, Solid tumors | No clear therapeutic response in hematological malignancies. Partial responses in two NSCLC patients. | |
| Napabucasin | Phase III | Metastatic colorectal cancer | Failed to meet primary endpoint of improving overall survival. | |
| Phase Ib/II | Metastatic pancreatic adenocarcinoma | In combination with chemotherapy, showed a 93% disease control rate. | ||
| AZD9150 | Phase Ib | Diffuse large B-cell lymphoma (DLBCL) | 2 complete responses and 2 partial responses in heavily pretreated patients. | |
| Phase Ib/II | Head and neck cancer | In combination with durvalumab, 7% complete response and 23% overall response rate. | ||
| KT-333 | Phase I | Lymphomas, solid tumors | Early signs of antitumor activity, including complete responses in Hodgkin lymphoma. | |
| C188-9 (TTI-101) | Phase I | Advanced solid tumors | 5 confirmed partial responses (12%) and 17 stable diseases (41%) in evaluable patients. |
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between studies. However, the following provides a generalized methodology for key experiments commonly used to evaluate STAT3 inhibitors.
In Vitro STAT3 Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of STAT3 in cancer cells.
Caption: Workflow for assessing STAT3 phosphorylation inhibition.
-
Cell Culture: STAT3-dependent cancer cell lines are cultured in appropriate media until they reach a suitable confluency.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control for a specified period.
-
STAT3 Activation: Cells are stimulated with a cytokine, such as Interleukin-6 (IL-6), to induce the phosphorylation of STAT3.
-
Cell Lysis: The cells are washed and then lysed to release their protein contents.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3, followed by secondary antibodies conjugated to a detectable marker.
-
Data Analysis: The levels of pSTAT3 are normalized to total STAT3, and the percentage of inhibition at each drug concentration is calculated relative to the stimulated control.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the antitumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo xenograft tumor study.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups, including a vehicle control group.
-
Drug Administration: The test compound is administered to the mice through a specific route (e.g., oral gavage, intraperitoneal injection) and on a predetermined schedule (e.g., daily, weekly).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Study Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the average tumor size in the treatment groups to the control group. Further analysis, such as immunohistochemistry for biomarkers, may also be performed on the tumor tissue.
Conclusion
The landscape of STAT3 inhibitors is diverse and rapidly evolving. While this compound and its related compounds were among the earlier small molecules to enter clinical trials, they have faced challenges with toxicity and limited efficacy. In contrast, newer agents with different mechanisms of action, such as the antisense oligonucleotide AZD9150 and the PROTAC KT-333, are showing promise in early clinical studies. C188-9 (TTI-101) has also demonstrated encouraging monotherapy activity.
The data presented in this guide, while not from direct head-to-head comparative trials, provides a valuable snapshot of the current state of STAT3-targeted therapies. For researchers and drug developers, the journey of these compounds offers important lessons in medicinal chemistry, clinical trial design, and the complexities of targeting a central oncogenic transcription factor. As more data from ongoing and future studies become available, a clearer picture of the therapeutic potential of each of these approaches will emerge, hopefully leading to new and effective treatments for cancer patients.
Validating the Efficacy of STAT3 Inhibitor OPB-3206 with a Secondary Confirmation Assay
A Comparative Guide for Researchers
This guide provides a framework for validating the inhibitory effects of OPB-3206, a known STAT3 inhibitor, using a secondary assay. The primary method will focus on a cell-based functional assay to measure the downstream effects of STAT3 inhibition, while the secondary assay will confirm the direct binding of this compound to the STAT3 protein. This dual-assay approach provides a robust validation of the compound's mechanism of action.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell signaling, and its aberrant activation is linked to various cancers.[1] Small molecule inhibitors that target STAT3 have emerged as promising therapeutic agents.[1] this compound is one such inhibitor that targets the STAT3 signaling pathway.
Experimental Rationale
The validation strategy involves a two-pronged approach:
-
Primary Assay (Functional): A STAT3-dependent luciferase reporter assay will be used to quantify the functional consequence of this compound treatment on STAT3 transcriptional activity. This assay measures the downstream signaling output.
-
Secondary Assay (Target Engagement): A Cellular Thermal Shift Assay (CETSA) will be employed to confirm the direct binding of this compound to the STAT3 protein in a cellular environment. This provides evidence of target engagement.
Signaling Pathway of STAT3 Activation and Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by compounds like this compound. Cytokines or growth factors (e.g., IL-6) bind to their receptors, leading to the activation of Janus kinases (JAKs).[2] JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to activate the transcription of target genes.[2] STAT3 inhibitors, such as this compound, typically bind to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[3]
References
Benchmarking OPB-111077: A Comparative Analysis of STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational STAT3 inhibitor OPB-111077 against other known STAT3 inhibitors, Stattic and Cryptotanshinone. The information presented herein is intended to provide an objective overview supported by experimental data to aid in research and drug development efforts targeting the STAT3 signaling pathway.
Data Presentation: Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for OPB-111077 and two other well-characterized STAT3 inhibitors, Stattic and Cryptotanshinone. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target(s) | IC50 Value (in cell-free assays) | IC50 Value (in cell lines) |
| OPB-111077 | STAT3, Oxidative Phosphorylation | Data not publicly available in detail, described as a potent inhibitor[1][2] | Not specified in publicly available resources. A Phase I trial established a maximum tolerated dose of 250 mg once daily.[1] |
| Stattic | STAT3 SH2 domain | 5.1 µM[3][4][5][6] | 2.282 - 3.481 µM in various head and neck squamous cell carcinoma (HNSCC) cell lines.[7] |
| Cryptotanshinone | STAT3 phosphorylation (specifically Tyr705) | 4.6 µM[8][9][10] | GI50 of 7 µM in DU145 prostate cancer cells.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the STAT3 inhibitors (e.g., OPB-111077, Stattic, Cryptotanshinone) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Assessment of STAT3 Inhibition: Western Blot for Phosphorylated STAT3 (p-STAT3)
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. To assess the inhibitory effect on STAT3 signaling, the levels of phosphorylated STAT3 at tyrosine 705 (p-STAT3 Tyr705) are measured, as this phosphorylation event is critical for STAT3 activation, dimerization, and nuclear translocation.[13][14]
Protocol:
-
Cell Lysis: After treatment with the STAT3 inhibitors, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the Bradford or BCA assay to ensure equal loading of protein for each sample.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. A primary antibody against total STAT3 should be used on a separate blot or after stripping the p-STAT3 antibody to serve as a loading control.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The level of p-STAT3 is typically normalized to the level of total STAT3 to determine the extent of inhibition.
Mandatory Visualizations
STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway and points of inhibition.
Experimental Workflow for Benchmarking STAT3 Inhibitors
Caption: Workflow for comparing the performance of STAT3 inhibitors.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cryptotanshinone |CRY; CPT | STAT3 inhibitor | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of Investigational Compound OPB-3206: A Guide to Safe Laboratory Practices
Disclaimer: Specific disposal procedures for the investigational compound OPB-3206 are not publicly available. This guide provides essential, general procedures for the safe disposal of laboratory chemical waste and investigational pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS) for specific handling and disposal protocols.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For investigational compounds like this compound, where detailed public information may be limited, a cautious and compliant approach based on established best practices is crucial.
General Chemical Waste Characterization
Before disposal, a chemical waste must be characterized to ensure it is handled correctly. While the specific properties of this compound are not detailed, laboratory chemical wastes are generally categorized based on the following characteristics:
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction, or oxidizers. | Ethanol, acetone, xylene |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. | Hydrochloric acid, sodium hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Sodium metal, potassium cyanide |
| Toxicity | Harmful or fatal when ingested or absorbed. Waste that contains regulated heavy metals or certain organic compounds. | Heavy metals, solvents, pesticides |
This table provides a general overview of hazardous waste characteristics. The specific hazards of this compound should be determined from its Safety Data Sheet or through appropriate analytical methods.
Step-by-Step Disposal Protocol for Investigational Compounds
The following is a generalized, step-by-step procedure for the safe disposal of investigational compounds such as this compound.
Step 1: Waste Identification and Segregation
-
Consult the SDS: If available, the Safety Data Sheet for this compound will provide specific information on its hazards and disposal requirements.
-
Characterize the Waste: Determine if the waste is hazardous based on the characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
-
Segregate Waste Streams: Do not mix different types of chemical waste.[2][3] Keep organic solvents, aqueous solutions, and solid waste in separate, clearly labeled containers. Incompatible wastes must never be mixed.[4][5]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Select a container that is compatible with the chemical waste. Plastic containers are often preferred, but glass may be necessary for certain chemicals.[1][2] The container must be in good condition, leak-proof, and have a secure cap.[3]
-
Properly Label the Container: Attach a hazardous waste label to the container as soon as waste is added.[3][6] The label must include:
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][4]
-
Secure Containers: Keep waste containers tightly closed except when adding waste.[1][8]
-
Secondary Containment: Use secondary containment, such as a larger tub, for liquid waste containers to contain any potential leaks.[6]
-
Regular Inspections: Inspect the SAA weekly for any signs of leakage or container degradation.[4][6]
Step 4: Arranging for Disposal
-
Contact EHS: When the container is nearly full (typically ¾ full) or has been accumulating for a set period (e.g., six months), contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[9]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests.[6]
-
Professional Disposal: The EHS department will arrange for the collected waste to be transported and disposed of by a licensed hazardous waste vendor, often through incineration.[6][10][11]
Disposal of Empty Containers
Empty containers that held hazardous chemicals must also be handled properly. Generally, the container should be triple-rinsed with a suitable solvent.[8] The first rinseate must be collected and disposed of as hazardous waste.[5][8] After rinsing, the container's label should be defaced or removed before disposal as regular trash.[5][8]
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Navigating the Handling of OPB-111077: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of OPB-111077, a potent small-molecule inhibitor of STAT3 and oxidative phosphorylation. Due to the absence of a publicly available Safety Data Sheet (SDS) for this research compound, this guide is based on general best practices for handling bioactive and potentially hazardous materials in a laboratory setting. It is imperative to supplement this information with a thorough internal risk assessment before commencing any work.
Immediate Safety and Handling Precautions
As a potent inhibitor of critical cellular pathways, OPB-111077 should be handled with the utmost care to minimize exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling OPB-111077 in solid (powder) and solution forms.
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing/Handling Solid Compound | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Disposable, cuffed lab coat | Certified N95 or higher-rated respirator |
| Preparing Solutions | Double-gloving with nitrile gloves | Chemical safety goggles | Disposable, cuffed lab coat | Use within a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Nitrile gloves | Safety glasses | Standard lab coat | Use within a biological safety cabinet |
| In Vivo Dosing/Handling | Double-gloving with nitrile gloves | Safety glasses with side shields | Disposable, cuffed lab coat | As determined by institutional animal care and use committee (IACUC) protocols |
General Handling Procedures
-
Designated Area: All work with OPB-111077, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent contamination of the general laboratory space.
-
Avoid Aerosolization: Take extreme care to avoid the generation of dust or aerosols when handling the solid compound.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills of the solid, gently cover with absorbent material and decontaminate the area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water. For liquid spills, absorb with inert material and dispose of as hazardous waste. Always wear appropriate PPE during cleanup.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not consume food or drink in the laboratory.
Operational and Disposal Plans
A clear plan for the use and disposal of OPB-111077 is critical for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using OPB-111077.
Disposal Plan
All materials that have come into contact with OPB-111077 must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired solid compound and solutions.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Plasticware (pipette tips, tubes, plates).
-
Cell culture media containing the compound.
-
Absorbent materials used for spill cleanup.
All waste should be collected in clearly labeled, sealed containers and disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic and chemical waste.
Understanding the Mechanism of Action: Signaling Pathways
OPB-111077 exerts its effects by inhibiting two key cellular processes: the STAT3 signaling pathway and oxidative phosphorylation within the mitochondria.
STAT3 Signaling Pathway Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by OPB-111077.
Oxidative Phosphorylation Inhibition
OPB-111077 also targets the mitochondrial electron transport chain, a key component of oxidative phosphorylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
